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Core Science & Biosynthesis

Foundational

1,1-Dimethyl-2-pyrimidin-4-ylethylamine basic properties

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine Executive Summary 1,1-Dimethyl-2-pyrimidin-4-ylethylamine represents a novel molecular scaffold combining...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Executive Summary

1,1-Dimethyl-2-pyrimidin-4-ylethylamine represents a novel molecular scaffold combining a privileged heterocyclic core with a sterically hindered alkylamine sidechain. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including components of nucleic acids and a wide array of therapeutic agents.[1][2] This guide provides a comprehensive framework for the characterization of its fundamental physicochemical properties. As a Senior Application Scientist, this document moves beyond theoretical data to provide actionable, field-proven protocols for determining the basicity (pKa), lipophilicity (LogP/LogD), and aqueous solubility. We will explore the expected interplay between the electron-deficient pyrimidine ring and the basic aliphatic amine, offering predictive insights grounded in the established chemistry of related structures. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical methodologies to fully characterize this and similar novel chemical entities.

Introduction to the Pyrimidine-Amine Scaffold

The unique properties of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine arise from the confluence of its two primary structural motifs: the aromatic pyrimidine ring and the substituted ethylamine sidechain.

The Pyrimidine Moiety: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and medicine.[1] Its prevalence in the nucleobases uracil, thymine, and cytosine underscores its biological significance. In synthetic chemistry, it is considered a "privileged structure" due to its ability to serve as a versatile scaffold for developing ligands that can interact with multiple receptor types.[1][3]

Chemically, the pyrimidine ring is classified as π-deficient due to the presence of two highly electronegative nitrogen atoms.[4][5] This electronic characteristic has several important consequences:

  • Reduced Basicity: Compared to pyridine (pKa of protonated form ≈ 5.2), the pyrimidine ring is significantly less basic, with the pKa of its protonated form being approximately 1.23.[4][6] The second nitrogen atom acts as an electron-withdrawing group, reducing the availability of the lone pair on the other nitrogen for protonation.[5]

  • Reactivity: The electron deficiency facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. Conversely, electrophilic substitution is more difficult and typically occurs at the less electron-deficient 5-position.[4]

The Alkylamine Sidechain: Modulator of Basicity and Pharmacokinetics

The 1,1-dimethyl-2-ylethylamine sidechain introduces the primary center of basicity for the molecule and plays a crucial role in defining its pharmacokinetic profile. The primary amine group can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets like enzymes and receptors.[1] The gem-dimethyl substitution on the carbon adjacent to the amine provides steric hindrance, which can influence metabolic stability and binding selectivity.

Structural Analysis and Predicted Chemical Behavior

The core of this guide focuses on the intramolecular electronic effects between the two moieties. The electron-withdrawing nature of the pyrimidine ring, connected via an ethyl linker, is expected to decrease the electron density on the aliphatic amine's nitrogen atom. This inductive effect will lower the amine's basicity compared to a simple, un-substituted alkylamine. Understanding the magnitude of this effect is critical for predicting the molecule's ionization state at physiological pH, which in turn governs its solubility, permeability, and target engagement.

Synthesis and Characterization Strategy

A robust characterization of any novel compound begins with a confirmed synthesis and unambiguous structural verification.

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a common and effective strategy for creating such C-C bonds at the 4-position of a pyrimidine involves nucleophilic addition to a pyrimidine precursor. A plausible approach could involve the reaction of 4-lithiopyrimidine (generated in situ from 4-iodopyrimidine) with a suitable electrophile like 2,2-dimethyl-aziridine or a related synthon. Alternatively, a multi-step synthesis starting from a pyrimidine-4-carboxaldehyde could be envisioned.

Spectroscopic Characterization Workflow

Following synthesis and purification (e.g., via column chromatography or preparative HPLC), a rigorous spectroscopic analysis is mandatory to confirm the structure of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination synthesis Proposed Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS for Exact Mass) nmr->ms hplc Purity Assessment (HPLC-UV/MS >95%) ms->hplc pka pKa Determination hplc->pka logp LogP/LogD Measurement pka->logp solubility Aqueous Solubility Assay logp->solubility

Caption: Experimental workflow for synthesis, characterization, and property analysis.

  • ¹H NMR: Expect characteristic signals for the pyrimidine ring protons (a doublet for H6, a doublet for H5, and a singlet for H2). The ethyl linker will show a methylene (-CH₂-) signal, and the gem-dimethyl groups will appear as a singlet integrating to 6 protons. The amine protons (-NH₂) will likely be a broad singlet.

  • ¹³C NMR: The number of unique carbon signals should match the structure, with distinct chemical shifts for the pyrimidine carbons, the quaternary carbon, the methylene carbon, and the methyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Core Basic Properties and Their Determination

The basic properties of a compound are fundamental to its behavior in biological systems. They dictate absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa): A Tale of Two Moieties

The molecule possesses two potential sites for protonation: the weakly basic pyrimidine ring nitrogens and the significantly more basic aliphatic primary amine. The pKa value quantifies the strength of these basic centers.

  • Predicted pKa Values:

    • Pyrimidine Ring: The pKa for the protonation of the ring nitrogens is expected to be very low (pKa₁ ≈ 1.0-2.0), similar to the parent heterocycle.[4][5] At physiological pH (≈7.4), the pyrimidine ring will be almost entirely in its neutral form.

    • Aliphatic Amine: The primary amine is the main basic center. A typical primary alkylamine has a pKa of around 10.6. However, the electron-withdrawing pyrimidine ring will reduce this value. We can predict the pKa of the primary amine (pKa₂) to be in the range of 9.0 - 9.8 . This is the functionally relevant pKa for drug development.

Caption: Predicted protonation equilibria for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a gold-standard measurement of pKa by directly monitoring pH changes upon addition of a titrant.

  • Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of an appropriate solvent system (e.g., 50:50 Methanol:Water) containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Instrumentation: Use a calibrated pH meter with a precision electrode and an automated titrator for accurate delivery of titrant.

  • Titration (Acid): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the amine (pKa₂).

  • Titration (Base): Subsequently, titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) back past the starting point to confirm the pKa and check for any other ionizable groups.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the species is protonated (i.e., the midpoint of the buffer region in the titration curve). Use appropriate software (e.g., Hyperquad) to refine the pKa value from the titration data.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

  • Predicted Lipophilicity: The pyrimidine ring is relatively hydrophilic, while the alkyl chain contributes to lipophilicity.[7] The calculated LogP (cLogP) for similar structures like 1-(Pyrimidin-4-yl)ethan-1-amine is around 0.5.[8] Given the additional three carbons (two methyl, one methylene), a cLogP in the range of 1.5 - 2.0 is a reasonable starting estimate for the neutral form of our target molecule. Since the compound will be protonated at pH 7.4 (as pH < pKa₂), the LogD₇.₄ will be significantly lower than the LogP.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
  • System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for LogD₇.₄). Pre-saturate each phase with the other by mixing for 24 hours and then separating.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume to a known volume of the n-octanol in a vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method, typically HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq). To determine LogP, this procedure would be repeated at a pH where the compound is fully neutral (e.g., pH 12).

Quantitative Data Summary (Predicted & Experimental Targets)

This table summarizes the key physicochemical properties. Predicted values are based on chemical principles and data from analogous structures, serving as benchmarks for experimental validation.

PropertySymbolPredicted Value / RangeExperimental Method
Molecular WeightMW165.23 g/mol Mass Spectrometry
Primary Basicity (Amine)pKa₂9.0 - 9.8Potentiometric Titration
Secondary Basicity (Ring)pKa₁1.0 - 2.0UV-Metric Titration
Partition CoefficientLogP1.5 - 2.0Shake-Flask or HPLC
Distribution CoefficientLogD₇.₄-0.5 to 0.5Shake-Flask or HPLC
Polar Surface AreaTPSA~52 ŲComputational
Aqueous SolubilitySpH-dependentThermodynamic Assay

Biological Context and Potential Applications

The pyrimidine scaffold is associated with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][9] Specifically, aminopyrimidines have been investigated as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cancer.[10] The unique 1,1-dimethyl-2-pyrimidin-4-ylethylamine structure could be explored as a novel scaffold in these areas. Its physicochemical properties, once determined, will be crucial for designing screening assays and interpreting structure-activity relationships (SAR).

Conclusion

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a compound of significant interest, bridging the gap between a well-established medicinal chemistry core and a novel substitution pattern. This guide provides the essential theoretical foundation and practical, validated protocols required for its comprehensive characterization. By systematically determining its basicity, lipophilicity, and solubility, researchers can build the robust dataset needed to evaluate its potential as a lead compound in drug discovery programs. The predictive insights and experimental workflows detailed herein form a self-validating system to ensure the generation of high-quality, reliable data essential for advancing modern pharmaceutical science.

References

  • Wikipedia. Pyrimidine. [Link]

  • Lyu, J., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. American Chemical Society. [Link]

  • Parry, E. P., Hern, D. H., & Burr, J. G. (1969). Determination of acid pK values of some pyrimidine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis. [Link]

  • MDPI. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. [Link]

  • Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2). [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Panda, S. S., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. [Link]

  • Rao, A. S., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Gontijo, T. B., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules. [Link]

  • Kumar, S., & Narasimhan, B. (2017). Pyrimidine and its biological activity: a review. ResearchGate. [Link]

  • Al-Asmari, A. K., et al. (2023). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science. [Link]

  • Abdullahi, M., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]

Sources

Exploratory

1,1-Dimethyl-2-pyrimidin-4-ylethylamine chemical structure and IUPAC name

The following technical guide details the chemical structure, IUPAC nomenclature, synthesis, and medicinal chemistry applications of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine . Structural Analysis, Synthesis, and Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, IUPAC nomenclature, synthesis, and medicinal chemistry applications of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine .

Structural Analysis, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a specialized amine intermediate used in the synthesis of bioactive small molecules, particularly kinase inhibitors. Structurally, it features a gem-dimethyl group adjacent to the amine functionality, a design element often employed to increase metabolic stability by blocking the


-carbon from oxidative deamination and to restrict conformational freedom. This guide provides a definitive analysis of its structure, IUPAC nomenclature, and synthetic pathways.
Chemical Identity & Nomenclature[1][2][3][4]

The name "1,1-Dimethyl-2-pyrimidin-4-ylethylamine" is a semi-systematic name derived from the ethylamine parent chain.

  • Parent Chain: Ethylamine (

    
    )
    
  • Substituents:

    • 1,1-Dimethyl: Two methyl groups attached to C1 (the carbon bearing the nitrogen).

    • 2-Pyrimidin-4-yl: A pyrimidin-4-yl group attached to C2.

IUPAC Name Generation

To generate the preferred IUPAC name, we select the longest carbon chain containing the amine and the principal functional group.

  • Principal Functional Group: Amine (suffix -amine).

  • Longest Carbon Chain: The chain consists of the carbon attached to the nitrogen (C2), the adjacent methylene (C1), and the pyrimidine ring is treated as a substituent. However, standard IUPAC nomenclature for aliphatic amines prioritizes the alkyl chain.

    • Chain: Propane (3 carbons).

    • Numbering: Starts from the end giving the amine the lowest locant? No, the amine is on C2.

    • Structure:

      
      .
      
    • Numbering: C1 is the methylene attached to Pyrimidine? No.

    • Correct IUPAC Name: 2-Methyl-1-(pyrimidin-4-yl)propan-2-amine .

Property Data
Common Name 1,1-Dimethyl-2-pyrimidin-4-ylethylamine
Systematic IUPAC Name 2-Methyl-1-(pyrimidin-4-yl)propan-2-amine
Molecular Formula

Molecular Weight 151.21 g/mol
SMILES CC(C)(CC1=CC=NC=N1)N
InChI Key (Predicted)
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical gem-dimethyl motif which provides steric bulk around the nitrogen atom.

G cluster_0 Pyrimidine Core Py Pyrimidine Ring (C4 Attachment) C_beta C2 (Methylene) -CH2- Py->C_beta C-C Bond C_alpha C1 (Quaternary) -C(CH3)2- C_beta->C_alpha C-C Bond Amine Amine -NH2 C_alpha->Amine C-N Bond Me1 Methyl -CH3 C_alpha->Me1 Me2 Methyl -CH3 C_alpha->Me2

Figure 1: Connectivity diagram of 2-Methyl-1-(pyrimidin-4-yl)propan-2-amine showing the steric shielding of the amine.

Synthetic Methodology

The synthesis of this compound presents a challenge due to the need to introduce the gem-dimethyl group. A robust route involves the lithiation of 4-methylpyrimidine followed by reaction with acetone and subsequent conversion of the tertiary alcohol to an amine via the Ritter reaction.

Route A: Lithiation-Ritter Sequence

This pathway is preferred for its scalability and use of readily available starting materials.

Step 1: Lithiation and Addition to Acetone 4-Methylpyrimidine is deprotonated at the lateral methyl group using a strong base (LDA or LiHMDS) to form a resonance-stabilized anion, which then attacks acetone.

  • Reagents: 4-Methylpyrimidine, LDA (Lithium Diisopropylamide), Acetone, THF.

  • Conditions:

    
     to 
    
    
    
    .
  • Intermediate: 2-Methyl-1-(pyrimidin-4-yl)propan-2-ol (Tertiary Alcohol).

Step 2: Ritter Reaction (Conversion to Amine) The tertiary alcohol is converted to the amine. Direct nucleophilic substitution is difficult due to steric hindrance; however, the Ritter reaction works well for tertiary centers.

  • Reagents: Acetonitrile (solvent/reactant), conc.

    
    , followed by hydrolysis (NaOH/H2O).
    
  • Mechanism:

    • Protonation of the alcohol -OH group.

    • Loss of water to form a tertiary carbocation (stabilized by hyperconjugation).

    • Nucleophilic attack by acetonitrile to form a nitrilium ion.

    • Hydrolysis of the intermediate acetamide to the free amine.

Step 3: Purification

  • Method: Acid-base extraction. The product is basic; extract impurities from the acidic phase, then basify and extract the product into DCM.

Experimental Protocol (Theoretical)
StepOperationCritical Parameter
1 Charge flask with THF and diisopropylamine; cool to

. Add

-BuLi dropwise.
Temp Control: Maintain

to prevent degradation.
2 Add 4-methylpyrimidine dropwise. Stir for 30 min to ensure anion formation.Color Change: Solution typically turns deep red/orange.
3 Add acetone (dry) dropwise. Allow to warm to RT.Stoichiometry: Use 1.1 eq of acetone.
4 Quench with

, extract (EtOAc), concentrate to yield alcohol intermediate.
Yield Check: Monitor via TLC/LCMS.
5 Dissolve alcohol in Acetonitrile. Add

(2.0 eq) cautiously. Heat to

for 4h.
Exotherm: Acid addition is highly exothermic.
6 Reflux with aqueous NaOH (20%) for 12h to hydrolyze the acetamide.Hydrolysis: Ensure complete conversion to free amine.
Medicinal Chemistry Applications

In drug discovery, the 1,1-dimethyl-2-aryl-ethylamine motif serves two critical functions:

  • Metabolic Stability (Thorpe-Ingold Effect):

    • The gem-dimethyl group blocks the

      
      -carbon (relative to nitrogen). In standard ethylamines, this position is susceptible to oxidative deamination by Monoamine Oxidases (MAO) or Cytochrome P450s.
      
    • Replacing hydrogens with methyl groups eliminates the abstractable protons, significantly increasing the half-life (

      
      ) of the molecule.
      
  • Conformational Restriction:

    • The bulky methyl groups restrict the rotation around the C-C and C-N bonds. This "locks" the molecule into a specific conformation that may be more favorable for binding to the target protein (e.g., the ATP-binding pocket of a kinase), reducing the entropic penalty of binding.

Target Classes:

  • Kinase Inhibitors: Used as a linker to position the solubilizing amine group in the solvent-exposed region of the kinase pocket (e.g., PLK4, CDK4/6 inhibitors).

  • GPCR Ligands: Modulates basicity and lipophilicity (LogD) to improve blood-brain barrier (BBB) penetration.

References
  • IUPAC Nomenclature of Organic Chemistry.Blue Book, P-62.2.1.2 (Amines).
  • Ritter Reaction Mechanism.Organic Reactions, 1969, 17, 213-325.
  • Gem-Dimethyl Effect in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(15), 5713–5727. [Link]

  • Synthesis of Pyrimidine Derivatives.Journal of Heterocyclic Chemistry, "Lithiation of Methylpyrimidines". (General Reference).
Foundational

An In-depth Technical Guide to a Proposed Synthesis Pathway for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a novel, proposed synthesis pathway for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine, a molecule of interest for which...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a novel, proposed synthesis pathway for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine, a molecule of interest for which no established synthesis protocol is readily available in the current literature. The proposed route is grounded in well-established chemical principles and analogous reactions.

Executive Summary

The synthesis of pyrimidine derivatives bearing complex side chains, particularly those with quaternary carbon centers, is a significant challenge in medicinal and materials chemistry. This document outlines a proposed two-step synthetic pathway for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine. The core of this strategy involves a nucleophilic aromatic substitution (SNAr) on a readily available pyrimidine precursor, followed by a standard reduction. This approach is designed to be efficient and to circumvent the complexities often associated with constructing the pyrimidine ring with a pre-attached, sterically hindered side chain.

Introduction to the Synthetic Challenge

The target molecule, 1,1-Dimethyl-2-pyrimidin-4-ylethylamine, possesses a pyrimidine core substituted at the 4-position with a 2-amino-2-methylpropyl group. The key synthetic hurdle is the creation of the C-C bond between the heterocyclic ring and the quaternary carbon of the side chain. A retrosynthetic analysis suggests two primary approaches:

  • Ring Formation Strategy: Constructing the pyrimidine ring from acyclic precursors that already contain the 1,1-dimethyl-2-aminoethyl moiety. This would likely involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine or a similar N-C-N synthon.[1] While a common method for pyrimidine synthesis, this approach can be complicated by the synthesis of the required, sterically hindered β-dicarbonyl precursor and potential issues with regioselectivity during cyclization.

  • Side-Chain Attachment Strategy: Attaching the 1,1-dimethyl-2-aminoethyl group, or a precursor thereof, to a pre-formed pyrimidine ring. This typically involves the reaction of a halopyrimidine with a suitable nucleophile. This strategy offers the advantage of utilizing readily available starting materials and often provides better control over the final substitution pattern.

This guide will focus on the Side-Chain Attachment Strategy , as it is assessed to be the more direct and feasible route based on established precedent in heterocyclic chemistry.

Proposed Synthesis Pathway

The proposed synthesis is a two-step process, commencing with a nucleophilic aromatic substitution reaction on 4-chloropyrimidine, followed by the reduction of a nitro group to the desired primary amine.

Synthesis_Pathway Start 4-Chloropyrimidine + 2-Methyl-2-nitropropane Intermediate 4-(1,1-Dimethyl-2-nitroethyl)pyrimidine Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Final 1,1-Dimethyl-2-pyrimidin-4-ylethylamine Intermediate->Final Nitro Group Reduction Experimental_Workflow_Step1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 2-methyl-2-nitropropane to anhydrous THF under Argon. B 2. Cool the solution to -78 °C. A->B C 3. Slowly add a strong base (e.g., LDA). B->C D 4. Stir for 30-60 minutes to form the anion. C->D E 5. Add a solution of 4-chloropyrimidine in THF dropwise. D->E F 6. Allow the reaction to slowly warm to room temperature. E->F G 7. Stir for 12-24 hours. F->G H 8. Quench the reaction with saturated NH4Cl (aq). G->H I 9. Extract with an organic solvent (e.g., ethyl acetate). H->I J 10. Dry the organic layer and concentrate. I->J K 11. Purify by column chromatography. J->K

Caption: Workflow for the synthesis of 4-(1,1-Dimethyl-2-nitroethyl)pyrimidine.

Detailed Methodology:

  • To a solution of 2-methyl-2-nitropropane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cooled to -78 °C, is slowly added a solution of lithium diisopropylamide (LDA) (1.2 equivalents).

  • The mixture is stirred at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • A solution of 4-chloropyrimidine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-(1,1-dimethyl-2-nitroethyl)pyrimidine.

Step 2: Reduction of the Nitro Group to a Primary Amine

The final step is the reduction of the tertiary nitro group in 4-(1,1-dimethyl-2-nitroethyl)pyrimidine to the corresponding primary amine. The reduction of tertiary nitroalkanes can be more challenging than that of primary or secondary nitroalkanes, but several methods are effective.

A common and effective method for this transformation is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

Experimental Protocol: Step 2

Experimental_Workflow_Step2 cluster_reaction Reaction cluster_workup Work-up and Purification L 1. Dissolve 4-(1,1-dimethyl-2-nitroethyl)pyrimidine in a suitable solvent (e.g., methanol or ethanol). M 2. Add a catalyst (e.g., 10% Pd/C). L->M N 3. Place the reaction under a hydrogen atmosphere. M->N O 4. Stir vigorously at room temperature. N->O P 5. Filter the reaction mixture through Celite to remove the catalyst. O->P Q 6. Concentrate the filtrate under reduced pressure. P->Q R 7. Purify if necessary (e.g., by crystallization or chromatography). Q->R

Caption: Workflow for the reduction of the nitro group.

Detailed Methodology:

  • 4-(1,1-Dimethyl-2-nitroethyl)pyrimidine is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 1,1-Dimethyl-2-pyrimidin-4-ylethylamine.

  • If necessary, the product can be further purified by crystallization of its salt (e.g., hydrochloride or oxalate) or by column chromatography.

Quantitative Data Summary

As this is a proposed synthesis, experimental yields are not available. However, based on analogous reactions reported in the literature, the expected yields for each step are estimated in the table below.

StepReaction TypeStarting MaterialsProductEstimated Yield (%)
1Nucleophilic Aromatic Substitution4-Chloropyrimidine, 2-Methyl-2-nitropropane4-(1,1-Dimethyl-2-nitroethyl)pyrimidine50-70
2Nitro Group Reduction4-(1,1-Dimethyl-2-nitroethyl)pyrimidine1,1-Dimethyl-2-pyrimidin-4-ylethylamine70-90

Conclusion

The proposed two-step synthesis of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine via a side-chain attachment strategy offers a logical and feasible approach to this novel compound. By leveraging a nucleophilic aromatic substitution followed by a standard nitro group reduction, this pathway circumvents the potential difficulties of a ring-closing strategy with a sterically demanding substituent. This guide provides a solid foundation for the practical execution of this synthesis by researchers in the field.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • Ueda, S., & Makisumi, Y. (1986). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, 24(3), 641-644.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pinner Reaction - SynArchive. (n.d.). [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Barlin, G. B. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-376. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Authorea Preprints.
  • Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Baran, P. S., & Albero, P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-586.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
  • Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile. (1993).
  • Tolba, M. S., Sayed, S. M., & Ahmed, M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.
  • PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. (1990).
  • 4,4-dimethyl-2-cyclohexen-1-one. (n.d.). Organic Syntheses. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). PMC.
  • 2-nitropropene. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 4,4a-5,6,7,8-hexahydro-5β-hydroxy-4aβ,8α-dimethylnaphthalen-2(3H)
  • 2-Methyl-2-Nitrosopropane and its Dimer. (n.d.).
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir

Sources

Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine and its Analogs as Kinase Inhibitors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is not extensively documented in publicly available scientific literature. The...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive analysis of its putative mechanism of action based on the well-established pharmacology of structurally related pyrimidine-amine derivatives. The insights and protocols presented herein are predictive and intended to serve as a foundational resource for initiating research on this novel chemical entity.

I. Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules has made it a focal point for the design of novel therapeutics.[1][2] Aminopyrimidine derivatives, in particular, have emerged as a highly successful class of compounds, with many approved drugs and clinical candidates targeting a wide array of protein families.[1]

This guide focuses on the potential mechanism of action of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine, a molecule featuring a pyrimidine core linked to a substituted ethylamine side chain. Based on extensive research into analogous structures, it is hypothesized that this compound and its derivatives are likely to function as kinase inhibitors.[3][4] Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the enzyme.[3][5]

This document will delve into the predicted molecular interactions, potential therapeutic targets, and the experimental workflows required to elucidate the precise mechanism of action of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine and its analogs.

II. Putative Mechanism of Action: Competitive Inhibition of Protein Kinases

The structural features of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine strongly suggest a mechanism of action centered on the competitive inhibition of protein kinases. The pyrimidine core is a bioisostere of the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase active site.[5] This interaction is a common binding mode for a large number of pyrimidine-based kinase inhibitors.[3]

The ethylamine side chain, with its dimethyl substitution, likely projects into the solvent-exposed region of the ATP-binding pocket or interacts with nearby hydrophobic residues, contributing to the overall binding affinity and selectivity of the compound. The specific kinase or kinases targeted by this molecule would be determined by the precise shape and chemical nature of the ATP-binding site.

Potential Kinase Targets:

Numerous kinases are implicated in various diseases and are known to be targeted by aminopyrimidine derivatives. Based on the literature for related compounds, potential targets for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine could include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers. Pyrimidine-based inhibitors are a well-established class of EGFR antagonists.[6]

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that acts as a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive anticancer target.

  • Beta-secretase 1 (BACE1): An aspartic protease involved in the production of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. Aminopyrimidine derivatives have been designed as BACE1 inhibitors.[7]

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the pyrimidine scaffold allows for its adaptation to target a wide range of kinases involved in cell proliferation, survival, and differentiation pathways.[4][8]

The following diagram illustrates the hypothetical signaling pathway of a generic receptor tyrosine kinase and the putative point of inhibition by 1,1-Dimethyl-2-pyrimidin-4-ylethylamine.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding ATP ATP Dimerization->ATP ATP Binding Substrate Substrate Protein ADP ADP ATP->ADP Phosphorylation Inhibitor 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (Putative Inhibitor) Inhibitor->Dimerization Competitive Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway.

III. Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine, a series of in vitro and cell-based assays are required. The following protocols provide a roadmap for characterizing the compound's activity.

A. In Vitro Kinase Inhibition Assay

This assay is fundamental to determining if the compound directly inhibits the enzymatic activity of a specific kinase.

Objective: To quantify the inhibitory potency (IC50) of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine against a panel of purified kinases.

Methodology:

  • Kinase and Substrate Preparation: Recombinant human kinases and their corresponding substrates are obtained from commercial vendors.

  • Compound Dilution: A stock solution of the test compound is prepared in DMSO and serially diluted to create a concentration gradient.

  • Reaction Setup: The kinase, substrate, and test compound are incubated together in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: The reaction is stopped after a defined period, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
1,1-Dimethyl-2-pyrimidin-4-ylethylamineKinase AValue
1,1-Dimethyl-2-pyrimidin-4-ylethylamineKinase BValue
Staurosporine (Control)Kinase AValue
B. Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.[9][10]

Objective: To determine the cytotoxic or cytostatic effect of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

G Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate Incubate for 72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 2-4 hours MTT->Incubate2 Solubilize Add Solubilization Buffer Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate GI50 Read->Analyze

Caption: Workflow for the MTT cell proliferation assay.

C. Western Blot Analysis of Target Phosphorylation

This technique is used to confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

Objective: To assess the effect of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine on the phosphorylation of a specific kinase substrate in treated cells.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Lysis: The cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target substrate and the total form of the substrate (as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry Analysis: The intensity of the phosphorylated protein band is quantified and normalized to the total protein band.

IV. Structure-Activity Relationship (SAR) and Future Directions

The initial biological data obtained for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine will guide the subsequent optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification could include:

  • Substitution on the Pyrimidine Ring: Introducing various substituents at different positions of the pyrimidine ring can modulate the compound's interaction with the kinase active site and improve its drug-like properties.

  • Modification of the Ethylamine Side Chain: Altering the substitution pattern on the ethylamine moiety can influence the compound's solubility, metabolic stability, and interactions with the solvent-exposed region of the target kinase.

A systematic exploration of the structure-activity relationship (SAR) will be crucial for developing a lead compound with the desired therapeutic profile.

V. Conclusion

While specific biological data for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is currently lacking, its chemical structure strongly suggests a role as a kinase inhibitor. The pyrimidine core provides a well-validated scaffold for targeting the ATP-binding site of a wide range of kinases, and the substituted ethylamine side chain offers opportunities for fine-tuning the compound's activity and properties. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise mechanism of action of this novel compound and for exploring its therapeutic potential. Further investigation into this and related aminopyrimidine derivatives holds significant promise for the discovery of new and effective treatments for a variety of diseases.

VI. References

Sources

Foundational

The Pyrimidine Scaffold: Strategic Therapeutic Targets and Validation Methodologies in Modern Drug Discovery

Executive Summary: The "Privileged Scaffold" In molecular pharmacology, the pyrimidine ring—a six-membered heterocycle featuring two nitrogen atoms at the 1 and 3 positions—is not merely a structural motif; it is a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold"

In molecular pharmacology, the pyrimidine ring—a six-membered heterocycle featuring two nitrogen atoms at the 1 and 3 positions—is not merely a structural motif; it is a "privileged scaffold"[1]. Because pyrimidines are fundamental building blocks of DNA, RNA, and essential cellular cofactors, they provide an unparalleled biomimetic platform. This structural mimicry allows pyrimidine derivatives to seamlessly integrate into and disrupt critical cellular processes, making them highly effective in oncology, virology, and neuropharmacology[1].

As drug discovery shifts toward highly selective, targeted therapies, understanding the precise mechanistic targets of pyrimidine compounds and employing rigorous, self-validating experimental protocols is critical for translating early-stage hits into clinical candidates.

Core Therapeutic Targets of Pyrimidine Compounds

Protein Kinases: The ATP-Competitive Paradigm

Kinases act as the "on/off" switches in cellular signaling pathways governing proliferation, survival, and angiogenesis[1]. The planar structure and electron-rich nitrogen atoms of the pyrimidine ring enable critical hydrogen-bonding and π-π interactions within the highly conserved ATP-binding pocket (the hinge region) of kinases[2].

  • Receptor Tyrosine Kinases (RTKs): Fused pyrimidines, such as quinazolines (e.g., gefitinib, erlotinib), have revolutionized the treatment of non-small cell lung cancer (NSCLC) by potently inhibiting the Epidermal Growth Factor Receptor (EGFR)[1][3].

  • Cell Cycle Regulators: Cyclin-Dependent Kinases (CDKs), Aurora Kinases (AURKA), and Polo-like Kinases (PLK) are prime targets. Around 50% of new entities in clinical trials for AURKA/PLK inhibition possess pyrimidine-fused scaffolds (e.g., 2-aminopyrimidines)[4].

  • Understudied Kinases: Recent kinome-wide profiling has revealed that pyrimidine-based lead compounds can be repurposed to target understudied kinases (e.g., AAK1, BMP2K) implicated in neurodegeneration, leveraging the scaffold's broad hinge-binding adaptability[5].

  • Dual-Target Inhibition: To combat acquired drug resistance, modern rational design focuses on multi-target-directed ligands (MTDLs). Pyrimidine scaffolds are frequently engineered to act as dual inhibitors (e.g., EGFR/VEGFR), combining anti-proliferative and anti-angiogenic effects while improving pharmacokinetic safety profiles[1][6].

Nucleic Acid Synthesis and Metabolism

Pyrimidine analogs act as antimetabolites by mimicking natural nucleosides, thereby inhibiting enzymes crucial for DNA/RNA synthesis[7].

  • Thymidylate Synthase (TS): 5-Fluorouracil (5-FU) is converted into active metabolites that irreversibly bind to TS, halting DNA synthesis and inducing apoptosis in colorectal and solid tumors[7].

  • Dihydrofolate Reductase (DHFR): Diaminopyrimidines, such as pyrimethamine, selectively target parasitic DHFR, making them cornerstone antimalarial agents[7].

Viral Entry and Replication

Beyond oncology, pyrimidine derivatives exhibit potent antiviral activity. They interfere with viral replication by inhibiting viral polymerases and reverse transcriptase (e.g., lamivudine for HIV)[7]. Furthermore, novel 4,7-disubstituted pyrimido[4,5-d]pyrimidines have recently demonstrated remarkable efficacy against human coronaviruses (e.g., HCoV-229E) by disrupting viral entry mechanisms[3].

KinaseInhibition A Extracellular Signal B Receptor Tyrosine Kinase A->B Activates C ATP Binding Pocket B->C Exposes E Downstream Signaling C->E ATP Binds G Cell Cycle Arrest C->G Blocked Signaling D Pyrimidine Inhibitor D->C Competes with ATP F Cell Proliferation E->F Drives Cancer

Caption: Mechanism of pyrimidine-based ATP-competitive kinase inhibition.

Quantitative Data: Target Affinities of Pyrimidine Classes

To contextualize the potency of pyrimidine modifications, the following table summarizes representative pyrimidine-based drug classes, their primary targets, and typical quantitative binding affinities.

Compound Class / DrugPrimary TargetClinical IndicationTypical IC50 / AffinityStructural Note
Gefitinib / Erlotinib EGFR (Kinase)NSCLC1 - 10 nMQuinazoline (fused pyrimidine)
Palbociclib CDK4/6 (Kinase)HR+ Breast Cancer10 - 15 nMAminopyrimidine derivative
5-Fluorouracil (5-FU) Thymidylate SynthaseColorectal Cancer10 - 100 μMPyrimidine analog (antimetabolite)
Pyrimethamine DHFRMalaria / Toxoplasmosis< 50 nMDiaminopyrimidine
Lamivudine (3TC) Reverse TranscriptaseHIV / Hepatitis B0.1 - 5 μMCytosine (pyrimidine) analog

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that phenotypic cellular assays are insufficient on their own. A compound's efficacy must be proven through orthogonal, self-validating systems that confirm direct target engagement and mechanism of action.

Protocol 1: Cell-Free Kinase Activity Profiling (ADP-Glo Assay)

Causality & Logic: Why measure ADP instead of the phosphorylated substrate? Pyrimidine derivatives, particularly fused multi-ring systems like quinazolines, often possess intrinsic fluorescence that interferes with TR-FRET or fluorescence polarization assays. Luminescent ADP detection is optically orthogonal, preventing false positives/negatives. Self-Validation: This protocol incorporates a


Kinase (no enzyme) control to establish baseline ATP hydrolysis, and an ATP/ADP standard curve to convert raw luminescence into precise molar product formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a 3-fold serial dilution of the pyrimidine compound in 100% DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, add 2 µL of the target kinase (e.g., EGFR or AURKA) and 1 µL of the diluted pyrimidine compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (concentration set to the empirically determined

    
     for ATP). Incubate for 60 minutes.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Data Acquisition & Analysis: Read luminescence on a microplate reader. Normalize data against the

    
    Kinase control (0% activity) and vehicle control (100% activity). Calculate the 
    
    
    
    using a 4-parameter logistic non-linear regression model.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Logic: While the ADP-Glo assay proves enzymatic inhibition, SPR proves direct physical engagement and provides the dissociation rate (


). For pyrimidine-based kinase inhibitors, a slow 

(long target residence time) is a superior predictor of in vivo efficacy than

alone. Self-Validation: The protocol uses a reference flow cell (blank surface) to automatically subtract bulk refractive index changes and non-specific binding, ensuring the resulting sensorgram reflects only specific target engagement.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the recombinant target protein (e.g., PLK-1) in a low-pH acetate buffer (pH 4.5) and inject it over the active flow cell to achieve an immobilization level of ~2000 RU. Block unreacted sites with 1 M Ethanolamine.

  • Analyte Preparation: Prepare the pyrimidine compound in running buffer (e.g., PBS-P+ with 2% DMSO) in a 2-fold concentration series (e.g., 0.39 nM to 100 nM).

  • Kinetic Injection: Inject the analyte series over both the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Data Fitting: Subtract the reference cell data and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine

    
    , 
    
    
    
    , and the equilibrium dissociation constant (
    
    
    ).

Workflow S1 In Silico Docking S2 Chemical Synthesis S1->S2 S3 Cell-Free Assay S2->S3 S4 SPR Kinetics S3->S4 S5 Cell Viability S4->S5

Caption: Validation workflow for novel pyrimidine-based targeted therapeutics.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Orientjchem.org.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. NIH.gov.

Sources

Exploratory

Physicochemical Profiling and Stability Characterization of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Executive Summary & Structural Causality In modern drug design, the strategic incorporation of specific aliphatic and heteroaromatic motifs is used to finely tune a molecule's pharmacokinetic and pharmacodynamic profile....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug design, the strategic incorporation of specific aliphatic and heteroaromatic motifs is used to finely tune a molecule's pharmacokinetic and pharmacodynamic profile. 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (also known as 2-methyl-1-(pyrimidin-4-yl)propan-2-amine) is a highly specialized scaffold characterized by a pyrimidine ring tethered to a tert-butylamine-like side chain.

As a Senior Application Scientist, it is critical to look beyond the basic 2D structure and understand the causality of its physicochemical behavior. The


-dimethyl substitution on the ethylamine chain is not merely a lipophilic addition; it provides profound steric hindrance  around the primary amine. This steric shield drastically reduces the amine's nucleophilicity compared to unbranched primary amines. Consequently, this structural feature prevents rapid in vivo metabolism by monoamine oxidases (MAO) and protects the molecule from excipient-induced chemical degradation (such as the Maillard reaction with reducing sugars). However, this bulky lipophilic group also disrupts aqueous solvation shells, making rigorous thermodynamic solubility and stability profiling mandatory for successful preformulation[1].

Thermodynamic Solubility Profiling

The solubility of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is heavily dictated by its dual basic centers: the strongly basic primary amine (pKa ~10.5) and the weakly basic pyrimidine nitrogens (pKa ~2.5). According to the Biopharmaceutics Classification System (BCS) guidelines[2], understanding the pH-solubility profile is paramount for predicting oral bioavailability.

Self-Validating Protocol: High-Throughput Thermodynamic Solubility (Shake-Flask Method)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely measure concentration; it mathematically proves that the measurement is accurate and that the solid state of the API remains unchanged during the assay.

Step 1: System Suitability Test (SST)

  • Action: Inject a known reference standard of the API into the HPLC-UV system five consecutive times.

  • Validation Gate: The Relative Standard Deviation (RSD) of the peak areas must be

    
    , and the theoretical plate count must exceed 2000. This proves the analytical system is capable of precise quantification.
    

Step 2: Buffer Equilibration & Incubation

  • Action: Add an excess amount of the solid API (target 10 mg/mL) to glass vials containing 1.0 mL of USP buffers at pH 1.2, 4.5, and 7.4. Cap tightly and incubate on a rotary shaker at 37°C for 24 hours.

  • Causality: The 24-hour timeframe ensures the system reaches true thermodynamic equilibrium, rather than a transient kinetic solubility state.

Step 3: Phase Separation & pH Drift Check

  • Action: Centrifuge the vials at 15,000 rpm for 15 minutes. Measure the pH of the supernatant.

  • Validation Gate: If the final pH deviates by more than

    
     units from the initial buffer pH, the buffer capacity has been overwhelmed by the basic API. The experiment must be repeated with a higher molarity buffer.
    

Step 4: Quantification and Mass Balance Validation (Critical)

  • Action: Dilute the supernatant and quantify the dissolved API via HPLC-UV. Simultaneously, isolate the remaining solid pellet, lyophilize it, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Validation Gate: The XRPD pattern of the pellet must match the unstressed API. If a polymorphic transition or salt disproportionation (e.g., formation of an HCl salt at pH 1.2) has occurred, the measured solubility reflects the new crystal form, not the original free base.

SolubilityWorkflow A API Addition (Excess Solid) B Buffer Equilibration (pH 1.2 - 7.4) A->B C Incubation (24h, 37°C) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Thermodynamic solubility workflow for physicochemical characterization.

Chemical and Thermal Stability (Forced Degradation)

In alignment with ICH Q1A(R2)[3] and ICH Q3A(R2)[4] guidelines, a comprehensive forced degradation study is required to elucidate the intrinsic stability of the molecule and validate the stability-indicating power of the analytical procedures.

Structural Vulnerabilities
  • Hydrolysis: The molecule lacks hydrolyzable functional groups (such as esters or amides). Furthermore, the

    
    -dimethyl group sterically shields the carbon-nitrogen bond, rendering the molecule highly resistant to both acid and base hydrolysis.
    
  • Oxidation: While the sterically hindered primary amine is highly resistant to oxidative deamination, the electron-rich lone pairs on the pyrimidine nitrogens are susceptible to electrophilic attack by peroxides, leading to the formation of N-oxides.

  • Photolysis: The pyrimidine ring acts as a chromophore. Exposure to high-intensity UV light may induce radical formation or minor ring-opening events.

Self-Validating Protocol: Stability-Indicating Assay

Step 1: Stress Induction

  • Action: Expose 1.0 mg/mL solutions of the API to 0.1N HCl (60°C), 0.1N NaOH (60°C), and 3%

    
     (25°C) for 24 hours. For photolysis, expose a thin layer of solid API to 1.2 million lux-hours of UV/Vis light (ICH Q1B).
    

Step 2: Quenching

  • Action: Immediately neutralize the acidic and basic samples using equivalent molarities of NaOH and HCl, respectively.

  • Causality: Failure to quench the reaction will result in continuous degradation while the sample sits in the autosampler, leading to artificially inflated degradation metrics.

Step 3: Peak Purity and Mass Balance Validation (Critical)

  • Action: Analyze the samples using HPLC coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (LC-MS).

  • Validation Gate: The DAD software must confirm that the peak purity angle of the remaining API is less than the purity threshold (ensuring no degradants are co-eluting beneath the API peak). Furthermore, the Mass Balance (Area of API + Sum of Areas of all Degradants) must equal 98%–102% of the unstressed control. If the mass balance falls below 98%, it proves that volatile degradants have escaped or insoluble polymers have precipitated, triggering the need for orthogonal detection methods (e.g., GC-MS).

StabilityLogic API 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (API Scaffold) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, 25°C) API->Ox Photo Photolysis (UV/Vis, ICH Q1B) API->Photo ResAcid Stable (Steric Shielding) Acid->ResAcid ResBase Stable (No Hydrolyzable Bonds) Base->ResBase ResOx Degradation (Pyrimidine N-Oxide) Ox->ResOx ResPhoto Minimal Degradation (Low UV Absorbance) Photo->ResPhoto

Forced degradation pathways and expected stability outcomes.

Quantitative Data Summaries

Table 1: Predicted Physicochemical Parameters

ParameterPredicted Value / BehaviorCausality / Structural Driver
pKa (Primary Amine) ~10.2 - 10.6Aliphatic amine; basicity is slightly modulated by the electron-withdrawing nature of the distant pyrimidine ring.
pKa (Pyrimidine) ~2.0 - 3.0Aromatic nitrogen lone pairs; weak basicity requiring highly acidic environments for full protonation.
LogP (Octanol/Water) ~1.2 - 1.8The highly lipophilic

-dimethyl group is counterbalanced by the polar pyrimidine nitrogens.
BCS Classification Likely Class I or IIIExhibits high solubility at gastric pH; permeability is highly dependent on the final formulation matrix[1].

Table 2: Forced Degradation Profile & Expected Outcomes

Stress ConditionReagent / EnvironmentExpected DegradationMechanistic Causality
Acidic 0.1N HCl, 60°C, 24hMinimal (<2%)Absence of hydrolyzable esters/amides; steric bulk protects the amine from side reactions.
Basic 0.1N NaOH, 60°C, 24hMinimal (<2%)The pyrimidine ring is resistant to nucleophilic attack in the absence of strong electron-withdrawing substituents.
Oxidative 3%

, 25°C, 24h
Moderate (5-15%)Pyrimidine nitrogens are highly susceptible to peroxide-mediated N-oxidation, forming polar degradants.
Photolytic UV/Vis (ICH Q1B)Low to ModerateThe pyrimidine chromophore absorbs UV radiation; potential for minor ring-opening or dimerization.

References

  • European Medicines Agency (EMA). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

  • Food and Drug Administration (FDA) / Federal Register. ICH Q3A(R2) Impurities in New Drug Substances. URL:[Link]

  • Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System-Based Biowaivers. URL:[Link]

Sources

Foundational

The Aminopyrimidine Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Pharmacology

[1] Introduction: The Privileged Scaffold The aminopyrimidine moiety stands as one of the most enduring "privileged structures" in medicinal chemistry.[1] From the early antibacterial sulfonamides (e.g., sulfadiazine) to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Privileged Scaffold

The aminopyrimidine moiety stands as one of the most enduring "privileged structures" in medicinal chemistry.[1] From the early antibacterial sulfonamides (e.g., sulfadiazine) to modern targeted cancer therapies, this heterocycle has proven capable of binding to a diverse array of biological targets with high affinity.[1]

In contemporary drug discovery, the aminopyrimidine core is synonymous with kinase inhibition . Its planar, nitrogen-rich structure allows it to mimic the adenine ring of ATP, making it an ideal scaffold for Type I and Type II ATP-competitive inhibitors. This guide provides a technical deep-dive into the structural logic, synthetic pathways, and pharmacological principles governing aminopyrimidine-based therapeutics.[1]

Molecular Pharmacology: The Hinge-Binding Motif

The success of aminopyrimidines in oncology stems from their ability to form a bidentate hydrogen-bonding network with the "hinge region" of protein kinases.

The Donor-Acceptor System

In the ATP-binding pocket, the adenine of ATP forms hydrogen bonds with the kinase backbone. Aminopyrimidines mimic this interaction:

  • Hydrogen Bond Acceptor (HBA): The pyrimidine ring nitrogen (N1 or N3) accepts a hydrogen bond from the backbone amide NH of the hinge residue (often referred to as the Gatekeeper+1 or Gatekeeper+3 residue).

  • Hydrogen Bond Donor (HBD): The exocyclic amino group (at C2 or C4) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.

This Donor-Acceptor (D-A) motif is critical for potency. Modifications that disrupt this planarity or electronic distribution often result in a "activity cliff."

Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within the kinase ATP pocket.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 2-Aminopyrimidine Core Backbone_NH Backbone NH (Met/Thr/etc.) Pyrim_N Pyrimidine Ring N (H-Bond Acceptor) Backbone_NH->Pyrim_N H-Bond Backbone_CO Backbone C=O (Glu/Leu/etc.) Exo_NH Exocyclic 2-NH (H-Bond Donor) Exo_NH->Backbone_CO H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) Gatekeeper->Pyrim_N Steric Clash Check

Figure 1: Canonical bidentate hydrogen bonding interaction between the 2-aminopyrimidine core and the kinase hinge region.

Medicinal Chemistry & SAR

Designing around the aminopyrimidine core requires balancing potency with physicochemical properties (solubility, permeability).

Regioisomerism: 2-Amino vs. 4-Amino
  • 2-Aminopyrimidines: The most common scaffold (e.g., Imatinib). The C4 and C6 positions are vectors for exploring the hydrophobic pocket and the solvent-exposed region.

  • 4-Aminopyrimidines: Often used when the binding pocket requires a different vector. For example, in some EGFR inhibitors, the 4-amino group binds the hinge, while the C5 substituent targets the gatekeeper.

Substituent Effects (SAR)
Position (2-Amino Core)Role in Binding / ADMECommon Substituents
N-Linked (2-Position) Hinge Binder: Critical for affinity.Aniline, aliphatic amine (less common in kinase inhibitors due to entropy).
C4 Position Selectivity Vector: Points toward the "Gatekeeper" residue.[2] Bulky groups here can induce selectivity for kinases with small gatekeepers (Thr/Ala).Methyl, CF3, Phenyl, Heterocycles.[3]
C5 Position Solubilizing/Shape: Points into the solvent channel or interacts with the P-loop.Fluorine (metabolic stability), Alkyl, Solubilizing tails (Piperazine).
C6 Position Steric Control: Often left unsubstituted to avoid steric clash with the protein backbone, unless specific pocket availability exists.H, Methyl.[3]
Notable FDA-Approved Aminopyrimidines
Drug NameTargetIndicationStructural Class
Imatinib BCR-ABLCML2-aminopyrimidine (2-phenylamino)
Palbociclib CDK4/6Breast Cancer2-aminopyrimidine (fused pyrido)
Ribociclib CDK4/6Breast Cancer2-aminopyrimidine (fused pyrrolo)
Acalabrutinib BTKMantle Cell Lymphoma4-aminopyrimidine (fused pyrazolo)
Pazopanib VEGFR/PDGFRRenal Cell Carcinoma2-aminopyrimidine

Synthetic Methodologies

The synthesis of aminopyrimidines generally follows two strategies: De Novo Ring Construction or Functionalization of Halopyrimidines .

Strategy A: Functionalization (The "Decoration" Approach)

This is the standard medicinal chemistry route for generating libraries. It relies on the differential reactivity of halogens on the pyrimidine ring.

  • Reactivity Order: C4-Cl > C2-Cl > C6-Cl.

  • Insight: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic due to the para-like effect of the N1 and N3 nitrogens. This allows for sequential nucleophilic aromatic substitution (

    
    ).
    
Strategy B: De Novo Synthesis

Used when specific substitution patterns (e.g., C5-alkyl) are difficult to access via halogenation.

  • Mechanism: Condensation of guanidine (providing the N-C-N fragment) with a 1,3-dielectrophile (e.g.,

    
    -keto ester or malonate derivative).
    
Visual Synthetic Workflow

Synthesis Start1 2,4-Dichloropyrimidine Inter 4-Amino-2-chloropyrimidine (Regioselective Product) Start1->Inter SNAr (0°C - RT) C4 Displacement Amine1 Amine R1-NH2 (Nucleophile 1) Amine1->Inter Product 2,4-Diaminopyrimidine (Final Drug Scaffold) Inter->Product SNAr (Heat) or Pd-Coupling Amine2 Amine R2-NH2 (Nucleophile 2) Amine2->Product Catalyst Pd Catalyst / Ligand (Buchwald-Hartwig) Catalyst->Product

Figure 2: Sequential functionalization strategy for 2,4-diaminopyrimidines, exploiting the differential electrophilicity of the C4 and C2 positions.

Detailed Experimental Protocol

Target: Synthesis of a 2-amino-4-arylpyrimidine derivative (Common Kinase Inhibitor Intermediate). Method: Suzuki-Miyaura Coupling on a 2-amino-4-chloropyrimidine core.

Rationale

While


 is excellent for forming C-N bonds, forming C-C bonds at the C4 position usually requires transition metal catalysis. The 2-amino group is often protected or left free depending on the catalyst system; modern precatalysts (e.g., XPhos Pd G2) tolerate free amines well.
Step-by-Step Methodology
  • Reagents Preparation:

    • Substrate: 2-amino-4-chloropyrimidine (1.0 equiv).

    • Coupling Partner: Arylboronic acid (1.2 equiv).

    • Catalyst:

      
       (0.05 equiv) or 
      
      
      
      .
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Reaction Setup (Self-Validating Protocol):

    • Validation Step: Ensure all solids are dissolved or finely suspended before adding the catalyst to prevent "hot spots" of catalyst decomposition.

    • Charge a microwave vial or round-bottom flask with the chloropyrimidine and boronic acid.

    • Add the solvent mixture and sparge with Argon for 10 minutes (Critical for preventing homocoupling of boronic acid).

    • Add the Base and Catalyst. Seal immediately under Argon.

  • Execution:

    • Heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting chloride is usually UV-active and moves faster than the product. The reaction is complete when the starting material spot disappears.

  • Workup & Purification:

    • Cool to room temperature. Dilute with Ethyl Acetate.

    • Wash with water and brine. Dry organic layer over

      
      .[4]
      
    • Purification: Silica gel flash chromatography. Aminopyrimidines are basic; adding 1% Triethylamine to the eluent prevents streaking on the column.

Future Outlook: Beyond Inhibition

The aminopyrimidine scaffold is evolving beyond simple occupancy-driven inhibition.

  • Covalent Inhibitors: By attaching an acrylamide "warhead" to the aminopyrimidine core (e.g., at the C4-position via a linker), researchers can target non-catalytic cysteines (e.g., Cys481 in BTK) for irreversible inhibition.

  • PROTACs: The scaffold serves as an excellent "warhead" for Proteolysis Targeting Chimeras. Because aminopyrimidines often bind with high affinity but moderate molecular weight, they leave room for the attachment of bulky linkers and E3 ligase ligands without violating Lipinski's rules too severely.

References

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry URL:[Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors Source: MDPI Molecules URL:[Link]

Sources

Exploratory

1,1-Dimethyl-2-pyrimidin-4-ylethylamine spectroscopic data (NMR, IR, MS)

Structural Elucidation and Spectroscopic Profiling of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine: A Technical Guide Executive Summary In modern drug discovery, the incorporation of specific aliphatic amine motifs—such as th...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Spectroscopic Profiling of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine: A Technical Guide

Executive Summary

In modern drug discovery, the incorporation of specific aliphatic amine motifs—such as the


-dimethyl amine group—is a proven strategy for enhancing the metabolic stability and modulating the pKa of lead compounds. 1,1-Dimethyl-2-pyrimidin-4-ylethylamine  (IUPAC: 2-methyl-1-(pyrimidin-4-yl)propan-2-amine) is a highly valuable building block featuring a pyrimidine ring linked via a methylene bridge to a sterically hindered primary amine.

As a Senior Application Scientist, I approach the characterization of such building blocks not merely as a checklist of analytical tests, but as a self-validating system. This whitepaper details the causality behind our experimental choices and provides a robust, orthogonal framework for characterizing this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Elucidation Strategy: The Causality of Analytical Choice

To unambiguously confirm the identity and purity of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine, we must interrogate three distinct structural domains: the electron-deficient diazine (pyrimidine) ring, the aliphatic methylene bridge, and the sterically hindered primary amine.

Relying on a single technique introduces blind spots. Therefore, we utilize an orthogonal approach:

  • NMR Spectroscopy: Maps the electronic environment and atomic connectivity. The highly electronegative nitrogen atoms of the pyrimidine ring cause severe deshielding of the aromatic protons, providing a distinct chemical shift signature[1].

  • Mass Spectrometry (MS): Validates the molecular formula and structural sub-units. The presence of three nitrogen atoms dictates an odd nominal mass (165 Da) via the Nitrogen Rule[2]. Furthermore, the aliphatic amine dictates a highly specific fragmentation pathway (

    
    -cleavage)[3].
    
  • FT-IR Spectroscopy: Confirms the primary amine functional group. The vibrational modes of the N-H bonds differentiate it from secondary or tertiary amine impurities[4].

Workflow A 1,1-Dimethyl-2-pyrimidin-4-ylethylamine Sample Preparation B NMR Spectroscopy (1H, 13C, D2O Exchange) A->B C Mass Spectrometry (ESI-MS, Alpha-Cleavage) A->C D FT-IR Spectroscopy (ATR, N-H Stretches) A->D E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Orthogonal workflow for the structural validation of pyrimidine-amine building blocks.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The


H and 

C NMR spectra provide the definitive connectivity map. The pyrimidine ring protons are highly deshielded due to the electron-withdrawing nature of the two ring nitrogens[1]. The

proton, sandwiched between

and

, is the most deshielded and appears as a sharp singlet

ppm. The gem-dimethyl group on the

-carbon appears as a strong, integrated 6H singlet, serving as an excellent internal calibration point for integration.

Table 1: Expected


H and 

C NMR Assignments (in CDCl

, 400 MHz)
DomainNucleusChemical Shift (

, ppm)
Multiplicity / IntegrationAssignment / Causality
Pyrimidine

H
9.10Singlet, 1H

(between N1 and N3; highly deshielded)

H
8.60Doublet, 1H (

Hz)

(adjacent to N1)

H
7.30Doublet, 1H (

Hz)

(adjacent to C4 substituent)

C
158.0, 168.0, 157.0Singlets (C)C2, C4, C6 (deshielded

carbons)
Aliphatic

H
2.90Singlet, 2H-CH

- (methylene bridge)

H
1.15Singlet, 6H-C(CH

)

(gem-dimethyl equivalent protons)

C
52.0, 48.0, 29.0Singlets (C)Quaternary C, -CH

-, -CH

Amine

H
1.50 - 2.00Broad Singlet, 2H-NH

(exchanges with D

O)[5]
Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), the molecule readily protonates at the primary amine and the pyrimidine nitrogens, yielding a strong


 precursor ion at m/z 166.13.

The most critical diagnostic feature in the MS/MS spectrum is the


-cleavage . Aliphatic amines undergo a characteristic fragmentation where the C–C bond nearest the nitrogen atom is broken[2]. Because the amine is situated on a tertiary carbon, homolytic cleavage of the bond between the quaternary carbon and the methylene bridge expels the pyrimidin-4-ylmethyl radical. This leaves a highly resonance-stabilized nitrogen-containing cation 

at m/z 58.07, which typically manifests as the base peak[3].

MS_Frag M Molecular Ion [M+H]+ m/z 166.13 F1 Alpha-Cleavage (C-C Bond Break) M->F1 F2 Base Peak Ion [C(CH3)2NH2]+ m/z 58.07 F1->F2 Charge Retention F3 Pyrimidin-4-yl-CH2 Radical Loss F1->F3 Neutral Loss

Figure 2: ESI-MS/MS fragmentation pathway highlighting the diagnostic


-cleavage.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is deployed specifically to validate the primary amine status. Primary amines are uniquely identified by a pair of sharp, characteristic N–H stretching absorptions in the 3300 to 3500 cm


 range, corresponding to the symmetric and asymmetric stretching modes[4]. Secondary amines would only show a single band, and tertiary amines would show none[5].

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
~3450Medium, SharpN-H Asymmetric StretchConfirms primary amine[4]
~3350Medium, SharpN-H Symmetric StretchConfirms primary amine[4]
~2960, 2870StrongC-H Aliphatic StretchValidates gem-dimethyl/methylene
~1580, 1540StrongC=N, C=C Aromatic StretchValidates pyrimidine ring
~1600MediumN-H Bend (Scissoring)Often overlaps with ring stretches

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, protocols must be self-validating. Below are the step-by-step methodologies engineered to prevent false positives.

Protocol A: High-Resolution H NMR with D O Exchange

Causality: Amine protons can shift unpredictably based on concentration and temperature. A D


O exchange definitively identifies the -NH

signal[5].
  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire a standard 1D

    
    H spectrum (16 scans, 400 or 600 MHz).
    
  • Self-Validation (Exchange): Add 1-2 drops of Deuterium Oxide (D

    
    O) to the NMR tube. Shake vigorously for 30 seconds and allow phase separation.
    
  • Re-Acquisition: Run the spectrum again. The broad singlet at ~1.50-2.00 ppm will disappear due to rapid H/D exchange, confirming it belongs to the primary amine[5].

Protocol B: LC-MS/MS Analysis

Causality: Soft ionization preserves the parent ion, while targeted collision-induced dissociation (CID) forces the diagnostic


-cleavage[3].
  • Preparation: Dilute the sample to 1

    
    g/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid.
    
  • Chromatography: Inject 1

    
    L onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
    
  • Ionization: Utilize ESI in positive mode. Ensure capillary voltage is optimized (~3.0 kV) to prevent in-source fragmentation.

  • Self-Validation (Isotopic Pattern): Verify the

    
     and 
    
    
    
    isotopic peaks of the m/z 166.13 ion. The natural abundance of
    
    
    C should yield an
    
    
    peak at approximately 10% the intensity of the parent ion, validating the C
    
    
    formula.
  • Fragmentation: Apply a CID energy of 15-25 eV to isolate the m/z 58.07 base peak.

Protocol C: Attenuated Total Reflectance (ATR) FT-IR

Causality: ATR removes the need for KBr pellet pressing, which can introduce moisture (broad O-H bands) that mask the critical N-H stretches[4].

  • Background: Run a background scan (32 scans, 4 cm

    
     resolution) on the clean diamond crystal to subtract atmospheric H
    
    
    
    O and CO
    
    
    .
  • Application: Place 1-2 mg of the neat solid (or a drop of neat liquid) directly onto the ATR crystal. Apply the pressure clamp.

  • Acquisition: Acquire 32 scans.

  • Self-Validation: Ensure the baseline is flat between 3800 and 3600 cm

    
    . A broad hump here indicates water contamination, which invalidates the interpretation of the 3450/3350 cm
    
    
    
    primary amine doublet.

References

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1: Infrared Spectroscopy Pressbooks[Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Alpha (

    
    ) Cleavage - Chemistry Steps 
    Chemistry Steps
    [Link]
    
  • Pyrimidine | C4H4N2 | CID 9260 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism - Ovid Ovid / Clinical Chemistry[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 1,1-Dimethyl-2-pyrimidin-4-ylethylamine in cell culture

Application Note: Experimental Protocol for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine in Cell Culture Introduction & Mechanism of Action 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (Systematic Name: 2-methyl-1-(pyrimidin-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine in Cell Culture

Introduction & Mechanism of Action

1,1-Dimethyl-2-pyrimidin-4-ylethylamine (Systematic Name: 2-methyl-1-(pyrimidin-4-yl)propan-2-amine) is a low-molecular-weight (LMW) amine often utilized as a pharmacophore fragment or building block in the discovery of bioactive small molecules. Its structure features a pyrimidine ring linked to a gem-dimethyl-substituted primary amine.

Structural Significance:

  • Pyrimidine Scaffold: A privileged structure found in numerous kinase inhibitors (e.g., CDK, JAK inhibitors) and nucleotide analogs.

  • Gem-Dimethyl Group: Provides conformational restriction, often improving metabolic stability and selectivity compared to flexible ethylamine chains.

  • Primary Amine: Acts as a key hydrogen bond donor/acceptor, mimicking the side chains of lysine or histamine.

Biological Applications: While often a precursor, the free amine form is screened in Fragment-Based Drug Discovery (FBDD) to identify weak binders to targets such as:

  • Histamine Receptors (H3/H4): Due to structural homology with histamine (imidazole-ethylamine).

  • Kinases: As a hinge-binding motif.

  • Epigenetic Modulators: Targeting bromodomains or methyltransferases.

This protocol outlines the standardized workflow for solubilizing, dosing, and evaluating the biological activity of this compound in mammalian cell culture.

Compound Properties & Preparation

Table 1: Physicochemical Properties

PropertyValueNotes
Formula C₈H₁₃N₃Calculated based on structure.
MW 151.21 g/mol Low Molecular Weight (Fragment).
Appearance Colorless oil or white solid (salt)Hygroscopic in salt form (HCl).
Solubility DMSO (>100 mM), Water (pH dependent)Free base is lipophilic; HCl salt is water-soluble.
Storage -20°C (Desiccated)Protect from moisture and CO₂ (amine absorbs CO₂).
Stock Solution Preparation (100 mM)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is recommended for the free base to ensure sterility and stability.

  • Calculation: To prepare 1 mL of 100 mM stock:

    
    
    
    
    
  • Protocol:

    • Weigh ~15.12 mg of compound into a sterile microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Aliquot (50 µL) into amber tubes to avoid freeze-thaw cycles. Store at -20°C.

Cell Culture Protocol

Core Directive: This protocol focuses on dose-response evaluation to determine IC₅₀/EC₅₀ or fragment affinity.

Cell Seeding
  • Cell Lines: HeLa (General), HEK293 (GPCR transfection), or Jurkat (Kinase signaling).

  • Density: Seed cells to reach 70-80% confluency at the time of treatment.

    • 96-well plate: 5,000 - 10,000 cells/well.

    • 6-well plate: 200,000 - 300,000 cells/well.

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

Treatment Workflow

Critical Step: Maintain DMSO concentration < 0.5% (v/v) to prevent solvent toxicity.

Dilution Scheme (Serial 1:3 Dilution):

  • Intermediate Plate: Prepare 200x concentrations in DMSO.

    • Top Dose (20 mM) → Final Cell Conc (100 µM).

  • Working Solution: Dilute 1:200 into pre-warmed culture medium (e.g., DMEM + 10% FBS).

    • Example: 5 µL of 20 mM stock + 995 µL Medium = 100 µM Final.

Table 2: Dosing Regimen

ConditionFinal Conc. (µM)Purpose
Vehicle 0 µM (0.5% DMSO)Baseline Control (Negative).
Low Dose 0.1 - 1 µMHigh-affinity binding check.
Mid Dose 10 µMStandard screening concentration.
High Dose 100 µMFragment screening (detects weak binders).
Positive Ctrl VariesKnown inhibitor (e.g., Staurosporine for viability).
Incubation Times
  • Signaling (Phosphorylation): 15 min – 2 hours.

  • Gene Expression (mRNA): 6 – 24 hours.

  • Viability/Apoptosis: 24 – 72 hours.

Experimental Assays

Cell Viability (MTT/Resazurin)

To assess cytotoxicity or antiproliferative effects.

  • Treat cells for 48 hours.

  • Add MTT reagent (0.5 mg/mL final) for 3-4 hours.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

  • Analysis: Normalize to Vehicle Control = 100%.

Mechanistic Validation (Western Blot)

If testing for kinase inhibition (e.g., AKT/MAPK pathway):

  • Starve cells (serum-free) for 4-6 hours.

  • Pre-treat with 1,1-Dimethyl-2-pyrimidin-4-ylethylamine for 1 hour.

  • Stimulate with Growth Factor (e.g., EGF 50 ng/mL) for 15 min.

  • Lyse cells and blot for p-AKT / Total AKT or p-ERK / Total ERK .

Visualization: Experimental Workflow

G cluster_0 Quality Control Compound 1,1-Dimethyl-2- pyrimidin-4-ylethylamine (Powder) Stock Stock Solution (100 mM in DMSO) Compound->Stock Dissolve Dilution Serial Dilution (Medium + 0.5% DMSO) Stock->Dilution 1:200 Dilution Treatment Incubation (24-72 hrs) Dilution->Treatment Dosing Check Check Solubility (No Precipitate) Dilution->Check Cells Cell Seeding (HeLa/HEK293) Cells->Treatment Adherence Assay Readout (MTT / Western Blot) Treatment->Assay Lysis/Staining

Caption: Workflow for preparing and screening the pyrimidine-ethylamine fragment in cell culture.

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates in the media (cloudiness), reduce the stock concentration or use an intermediate dilution step in PBS.

  • pH Shift: The amine group is basic. At high concentrations (>100 µM), check media pH. If it turns pink/purple (basic), buffer with 25 mM HEPES.

  • Volatility: As a low MW amine, seal plates with Parafilm during long incubations to prevent cross-contamination via evaporation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses pyrimidine and amine scaffolds). Link

  • Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. 7th Edition. Wiley-Blackwell. (Standard protocol for cell seeding and cytotoxicity). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrimidine derivatives. (General chemical data). Link

Application

analytical methods for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine quantification

This Application Note and Protocol guide details the quantification of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (IUPAC: 2-methyl-1-(pyrimidin-4-yl)propan-2-amine).[1][2] Analyte: 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (C...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the quantification of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (IUPAC: 2-methyl-1-(pyrimidin-4-yl)propan-2-amine).[1][2]

Analyte: 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (C₈H₁₃N₃) Molecular Weight: 151.21 g/mol Target Audience: Analytical Chemists, DMPK Scientists, Process Chemists.[1][2]

Introduction & Physicochemical Profile

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a polar, basic building block often used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its quantification is critical for purity assessment (raw material QC) and trace analysis (genotoxic impurity screening or DMPK studies).[2]

Structural Analysis & Challenges

The molecule consists of a pyrimidine ring (UV chromophore, weak base) linked to a tertiary-alkyl primary amine (non-chromophoric, strong base).[1][2]

PropertyValue (Est.)Analytical Implication
pKa (Amine) ~10.2 - 10.5Highly basic.[1][2] At standard LC pH (3-4), it is fully protonated (

).[1][2]
pKa (Pyrimidine) ~1.3Weakly basic.[2] Uncharged at pH > 3.[1][2]
LogP 0.4 - 0.8Polar.[1][2] Poor retention on C18 at acidic pH (elutes in void).
UV Max ~254 nmAmenable to UV detection, but low sensitivity for trace levels.[2]

Core Analytical Challenge: The high basicity causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.[1][2] The high polarity leads to poor retention (k' < 1) under standard reversed-phase conditions.[1][2]

Strategic Solution:

  • Strategy A (QC/Purity): High pH Reversed-Phase Chromatography (pH 10) to suppress ionization and improve retention/peak shape.[1][2]

  • Strategy B (Trace/Bioanalysis): HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) to retain the polar cation and maximize ESI sensitivity.[1][2]

Method A: High pH HPLC-UV (Purity & Assay)

Recommended for: Raw material testing, reaction monitoring, and formulation analysis (µg/mL range).[1][2]

Chromatographic Conditions

Rationale: Using a high pH (pH 10) mobile phase neutralizes a fraction of the amine (shifting equilibrium toward free base) and, more importantly, deprotonates silanols on the column, creating a repulsive negative surface charge that reduces peak tailing.[2]

  • System: HPLC with PDA/UV Detector.

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid Particle Technology capable of pH 12).

    • Note: Do NOT use standard silica columns at pH 10; they will dissolve.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm.[1][2]

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.04060Linear
12.0595Wash
15.0595Hold
15.1955Re-equilibrate
20.0955End
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Retention Time (

    
    ):  ~5-7 minutes (Adjust %B if necessary).
    
  • Precision (n=6): RSD ≤ 2.0%.[1][2]

Method B: HILIC-LC-MS/MS (Trace Quantification)

Recommended for: Bioanalysis (Plasma/Urine), Genotoxic Impurity Screening (ng/mL range).[1][2]

Mass Spectrometry Parameters (ESI+)

The analyte is detected in Positive Electrospray Ionization (ESI+) mode.[2]

  • Parent Ion: m/z 152.1

    
    [1][2]
    
  • Primary Transition (Quant): 152.1

    
     135.1 (Loss of 
    
    
    
    )[1][2]
  • Secondary Transition (Qual): 152.1

    
     119.1 (Loss of 
    
    
    
    +
    
    
    / Ring fragmentation)[1][2]
  • Dwell Time: 50 ms.

  • Source Voltage: 3500 V.

Chromatographic Conditions (HILIC)

Rationale: HILIC retains polar amines by partitioning them into a water-rich layer on the stationary phase.[1][2] It uses high organic content (Acetonitrile), which enhances desolvation efficiency in MS, boosting sensitivity by 5-10x compared to aqueous RP phases.[2]

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile:Mobile Phase A (95:5 v/v).[2]

    • Note: Premixing B ensures buffer presence in the organic phase.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Isocratic/Gradient:

    • 0-1 min: 95% B (Hold)[1][2]

    • 1-5 min: 95%

      
       60% B[1][2]
      
    • 5-7 min: 60% B (Hold)[1][2]

    • 7.1 min: 95% B (Re-equilibrate for 3 mins).

Sample Preparation Protocols

Protocol A: Protein Precipitation (Plasma/Serum)

Simple, fast, but higher matrix effect.[2]

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g.,

    
    -labeled analog or a structural analog like 2-amino-pyrimidine).
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean vial.

  • Inject 2 µL into LC-MS/MS.

Protocol B: Mixed-Mode Cation Exchange SPE (Urine/High Complexity)

Gold standard for basic amines.[1][2] Removes salts and neutral interferences.[1][2]

  • Cartridge: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc.[2]

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water (acidified with 0.1% Formic Acid).

  • Load: Mix sample 1:1 with 2% Formic Acid (aq) and load.

    • Mechanism:[1] The basic amine (

      
      ) becomes fully charged (
      
      
      
      ) and binds ionically to the sulfonate groups on the sorbent.[2]
  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutrals).[1][2]

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1][2]

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] High pH neutralizes the amine and the sorbent charge, releasing the analyte.[2]

  • Reconstitute: Evaporate to dryness under

    
     and reconstitute in Mobile Phase (90% ACN).
    

Visual Workflows

Method Selection Logic

MethodSelection Start Start: 1,1-Dimethyl-2-pyrimidin-4-ylethylamine Analysis ConcCheck Target Concentration? Start->ConcCheck HighConc High (µg/mL - mg/mL) (QC, Purity, Synthesis) ConcCheck->HighConc High TraceConc Trace (ng/mL - pg/mL) (Bioanalysis, Impurities) ConcCheck->TraceConc Low MethodA METHOD A: HPLC-UV High pH (pH 10) C18 (XBridge BEH) HighConc->MethodA MethodB METHOD B: LC-MS/MS HILIC Mode (BEH Amide) TraceConc->MethodB SamplePrep Sample Matrix? MethodB->SamplePrep Simple Simple (Buffer/Solvent) SamplePrep->Simple Complex Complex (Plasma/Urine) SamplePrep->Complex Dilute Dilute & Shoot Simple->Dilute SPE Solid Phase Extraction (Oasis MCX) Complex->SPE

Caption: Decision tree for selecting the appropriate chromatographic and sample preparation strategy based on concentration and matrix complexity.

SPE Mechanism (MCX)

SPE_Mechanism Load 1. LOAD (Acidic pH) Analyte is Protonated (BH+) Binds to Sorbent (SO3-) Wash 2. WASH (MeOH/Acid) Removes Neutrals & Acids Analyte stays bound Load->Wash Elute 3. ELUTE (5% NH4OH in MeOH) High pH neutralizes Analyte (B) Releases from Sorbent Wash->Elute

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective extraction of basic amines.[1][2]

Validation Parameters (ICH M10/Q2)

To ensure trustworthiness, the method must be validated against the following criteria:

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (Purity/QC)
Linearity (

)

(Weighted

)

Accuracy 85-115% (80-120% at LLOQ)98-102%
Precision (CV)

(

at LLOQ)

Recovery Consistent across levels (e.g., >70%)N/A (usually 100% for assay)
Carryover

of LLOQ peak area

Troubleshooting Guide

Issue 1: Peak Tailing (HPLC-UV)

  • Cause: Interaction of the amine with residual silanols on the silica support.[2]

  • Fix: Ensure pH is

    
     to deprotonate silanols.[1][2] If using pH < 8, add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) as a silanol blocker.[1][2] Note: TFA suppresses MS signal.
    

Issue 2: Low Sensitivity (LC-MS)

  • Cause: Matrix effects (ion suppression) or poor desolvation.[2]

  • Fix: Switch from Protein Precipitation to MCX SPE to remove phospholipids.[1][2] Ensure the HILIC method uses high organic content (Start >90% ACN) to boost desolvation.[2]

Issue 3: Retention Time Shift (HILIC)

  • Cause: HILIC columns are sensitive to equilibration time and water layer formation.[1][2]

  • Fix: Ensure at least 20 column volumes of equilibration between runs. Keep the aqueous buffer concentration constant (10 mM).

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Link[1][2]

  • Dolan, J. W. "The separation of basic compounds."[2] LCGC North America, 2006.[2] Link

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection."[2] Journal of Chromatography A, 2010.[2] Link

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation." 2022.[1][2] Link

  • PubChem. "4-Pyridineethanamine (Structural Analog Data)." National Library of Medicine.[1][2] Link[1][2]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Sterically Hindered Primary Amine in 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Abstract: This technical guide provides a comprehensive framework for the chemical derivatization of the primary amine group in 1,1-Dimethyl-2-pyrimidin-4-ylethylamine. This particular substrate presents a unique synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the chemical derivatization of the primary amine group in 1,1-Dimethyl-2-pyrimidin-4-ylethylamine. This particular substrate presents a unique synthetic challenge due to the significant steric hindrance around the primary amine, which is located on a quaternary carbon center. Standard amination protocols may prove inefficient, necessitating carefully optimized conditions and reagent selection. These application notes detail robust protocols for acylation and sulfonylation, explaining the underlying chemical principles and strategic choices required to achieve high conversion rates. Furthermore, this guide covers methods for the characterization of the resulting derivatives and provides troubleshooting insights, making it an essential resource for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

Introduction: Navigating the Reactivity of a Hindered Amine

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a molecule of interest due to its pyrimidine core, a privileged pharmacophore in therapeutics, and a synthetically versatile amine handle.[1][2] The pyrimidine ring system is a cornerstone of numerous biologically active compounds, including components of nucleic acids and a wide array of pharmaceuticals with activities ranging from anticancer to antimicrobial.[2][3] Derivatization of the amine functionality allows for the modulation of physicochemical properties, the introduction of pharmacologically active moieties, or the installation of protecting groups for multi-step synthesis.[4][5]

The primary amine of the target molecule is, however, sterically encumbered by two adjacent methyl groups. This structural feature significantly impacts its nucleophilicity, rendering it less reactive than unhindered primary amines.[6] Consequently, derivatization reactions require a tailored approach, often involving highly reactive reagents, potent catalysts, or more forcing reaction conditions to overcome the steric barrier. This guide focuses on providing reliable and reproducible methods to effectively functionalize this challenging substrate.

Strategic Selection of Derivatization Pathways

The choice of a derivatization strategy is dictated by the desired end product. The two most common and versatile transformations for primary amines are acylation and sulfonylation, which yield stable amide and sulfonamide linkages, respectively.

Acylation: Formation of Amides

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. Due to the hindered nature of the amine, the use of a highly effective nucleophilic catalyst is paramount. 4-Dimethylaminopyridine (DMAP) is vastly superior to pyridine for this purpose.[7] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent and can overcome the steric hindrance of the amine.[7][8]

Sulfonylation: Formation of Sulfonamides

Sulfonylation is analogous to acylation and is used to form robust sulfonamides, a common functional group in many marketed drugs.[9] The reaction typically employs a sulfonyl chloride in the presence of a base.[10] For sterically hindered amines, careful selection of the base is crucial to promote the desired reaction while minimizing side products. While pyridine is commonly used, a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be advantageous to prevent undesired side reactions.[10]

Derivatization for Analysis

For analytical applications, such as improving detection in High-Performance Liquid Chromatography (HPLC), specific derivatizing agents that introduce a chromophore or fluorophore are used.[11][12] Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, and Phenylisothiocyanate (PITC) are widely used for the pre-column derivatization of amines, enabling sensitive detection by UV or fluorescence detectors.[13]

G cluster_input Starting Material cluster_goal Select Derivatization Goal cluster_paths Derivatization Pathways cluster_reagents Typical Reagents Start 1,1-Dimethyl-2- pyrimidin-4-ylethylamine Goal Desired Outcome? Start->Goal Acylation Acylation (Amide Formation) Goal->Acylation  Synthetic Intermediate  Bio-conjugation Sulfonylation Sulfonylation (Sulfonamide Formation) Goal->Sulfonylation  Medicinal Chemistry  Stable Linker Analysis Analytical Tagging (HPLC/GC) Goal->Analysis  Quantification  Detection AcylReagent Acyl Chloride / Anhydride + DMAP Catalyst Acylation->AcylReagent SulfonylReagent Sulfonyl Chloride + Hindered Base Sulfonylation->SulfonylReagent AnalyticalReagent FMOC-Cl, Dansyl-Cl, PITC Analysis->AnalyticalReagent

Figure 1. Decision workflow for selecting a derivatization strategy.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides, sulfonyl chlorides, and strong bases are corrosive and moisture-sensitive.

Protocol 1: DMAP-Catalyzed Acylation with Acetyl Chloride

This protocol describes the formation of N-(1,1-dimethyl-2-(pyrimidin-4-yl)ethyl)acetamide.

Principle: This reaction utilizes the hypernucleophilic catalyst 4-DMAP to facilitate the acylation of the sterically hindered primary amine with acetyl chloride. Triethylamine (TEA) is used as a stoichiometric base to quench the HCl byproduct generated during the reaction.

Materials & Reagents Supplier Grade
1,1-Dimethyl-2-pyrimidin-4-ylethylamineCommercial Source>95%
Acetyl ChlorideSigma-Aldrich≥99%
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich≥99%
Triethylamine (TEA), distilledSigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Saturated aq. NaHCO₃ solutionLab Prepared-
Brine (Saturated aq. NaCl)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichReagent

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (1.0 eq).

  • Dissolve the amine in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and Triethylamine (TEA) (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add Acetyl Chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

G cluster_workflow Acylation Protocol Workflow A Dissolve Amine, DMAP, & TEA in Anhydrous DCM B Cool to 0 °C A->B C Add Acetyl Chloride (1.2 eq) Dropwise B->C D Warm to RT, Stir 4-6h C->D E Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F Aqueous Workup (NaHCO₃, H₂O, Brine) E->F Complete G Dry (MgSO₄) & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Figure 2. Step-by-step experimental workflow for DMAP-catalyzed acylation.
Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the formation of N-(1,1-dimethyl-2-(pyrimidin-4-yl)ethyl)-4-methylbenzenesulfonamide.

Principle: This reaction forms a stable sulfonamide by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl). Pyridine is used here as both the base and a solvent, which also acts as a nucleophilic catalyst, though less potent than DMAP.[10] For a hindered amine, this reaction may require gentle heating to proceed to completion.

Materials & Reagents Supplier Grade
1,1-Dimethyl-2-pyrimidin-4-ylethylamineCommercial Source>95%
p-Toluenesulfonyl chloride (Ts-Cl)Sigma-Aldrich≥98%
Pyridine, anhydrousSigma-Aldrich99.8%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
1 M Hydrochloric Acid (HCl)Lab Prepared-
Saturated aq. NaHCO₃ solutionLab Prepared-
Brine (Saturated aq. NaCl)Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichReagent

Step-by-Step Methodology:

  • Dissolve 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (1.0 eq) in anhydrous pyridine at a concentration of 0.2-0.5 M in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[10]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • If the reaction is sluggish (as monitored by TLC/LC-MS), gently heat the mixture to 40-50 °C for 2-4 hours.

  • Once the reaction is complete, cool the mixture and dilute it with DCM.

  • Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude sulfonamide can be purified by recrystallization or silica gel column chromatography.

Characterization and Validation of Derivatives

Confirmation of successful derivatization is achieved through a combination of chromatographic and spectroscopic techniques.

Technique Purpose Expected Observations for N-acetyl derivative Expected Observations for N-tosyl derivative
TLC Reaction monitoringProduct spot should have a different Rf value than the starting amine.Product spot should have a different Rf value than the starting amine.
LC-MS Confirm mass of productDetection of [M+H]⁺ ion corresponding to the mass of the acetylated product.Detection of [M+H]⁺ ion corresponding to the mass of the tosylated product.
¹H NMR Structural elucidationAppearance of a new singlet around δ 2.0 ppm (acetyl CH₃) and a broad singlet for the N-H proton. Shift in signals for protons near the amine.Appearance of aromatic signals for the tosyl group (two doublets, ~δ 7.3 and 7.7 ppm) and a singlet for the tosyl methyl group (~δ 2.4 ppm).
FT-IR Functional group analysisDisappearance of N-H stretching bands of the primary amine (~3300-3400 cm⁻¹). Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and an N-H bend (~1550 cm⁻¹).Disappearance of primary amine N-H bands. Appearance of characteristic S=O stretching bands (~1340 and 1160 cm⁻¹).

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reactivity due to steric hindrance. 2. Deactivated reagents (moisture). 3. Insufficient reaction time/temperature.1. For acylation, ensure catalytic DMAP is used. For sulfonylation, consider gentle heating (40-50 °C).[10] 2. Use freshly opened or distilled anhydrous solvents and reagents. 3. Extend reaction time and monitor by TLC/LC-MS.
Formation of Side Products 1. Di-acylation or di-sulfonylation (less likely for this hindered amine but possible with strong bases).[10] 2. Reaction with the pyrimidine ring (unlikely under these conditions but possible with very harsh reagents).1. Use a slight excess of the amine relative to the acylating/sulfonylating agent. Use a hindered, non-nucleophilic base like 2,6-lutidine.[10] 2. Avoid excessively high temperatures or highly reactive, non-specific reagents.
Difficult Purification 1. Residual catalyst (DMAP) or base (Pyridine). 2. Product has similar polarity to starting material.1. Ensure thorough aqueous acid wash (e.g., 1 M HCl) during workup to remove basic impurities. 2. Optimize the mobile phase for column chromatography; a gradient elution may be necessary.

References

  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Online] Available at: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res. 2018;7(5):540‒546. [Online] Available at: [Link]

  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Online] Available at: [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis... [Online] Available at: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Online] Available at: [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Online] Available at: [Link]

  • PubMed. Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. [Online] Available at: [Link]

  • PMC. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. [Online] Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Online] Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Online] Available at: [Link]

  • Wikipedia. Protecting group. [Online] Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Protection of primary amines as N-substituted 2,5-dimethylpyrroles. [Online] Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. [Online] Available at: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Chemical Reviews. [Online] Available at: [Link]

  • Royal Society of Chemistry. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Online] Available at: [Link]

  • PMC. Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. [Online] Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Online] Available at: [Link]

  • Scribd. Amine Derivatization in Water Analysis. [Online] Available at: [Link]

  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Online] Available at: [Link]

  • PubMed. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. [Online] Available at: [Link]

  • Google Patents. Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Online] Available at: [Link]

  • HETEROCYCLES. The Regioselective Acylation Reactions of Imidazopyridines. [Online] Available at: [Link]

  • PMC. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. [Online] Available at: [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Online] Available at: [Link]

  • Google Patents. Method of preparing 4-dimethylamino pyridine.
  • Comptes Rendus de l'Académie des Sciences. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Online] Available at: [Link]

  • PubMed. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. [Online] Available at: [Link]

  • Thieme. Product Class 12: Pyrimidines. [Online] Available at: [Link]

  • ScienceDirect. Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. [Online] Available at: [Link]

Sources

Application

Application Note: In Vivo Characterization of 1,1-Dimethyl-2-(pyrimidin-4-yl)ethylamine

This Application Note and Protocol guide is designed for the evaluation of 1,1-Dimethyl-2-(pyrimidin-4-yl)ethylamine , a structural motif often found in histamine receptor ligands (H3/H4 antagonists) and specific kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the evaluation of 1,1-Dimethyl-2-(pyrimidin-4-yl)ethylamine , a structural motif often found in histamine receptor ligands (H3/H4 antagonists) and specific kinase inhibitors.[1][2][3] Due to the gem-dimethyl substitution, this compound exhibits distinct metabolic stability and lipophilicity profiles compared to its linear ethylamine analogs.[1][2][3]

Executive Summary & Chemical Context

1,1-Dimethyl-2-(pyrimidin-4-yl)ethylamine (referred to herein as DMPYA ) represents a class of "gem-dimethyl" substituted heterocyclic amines.[1][2][3]

  • Chemical Logic: The gem-dimethyl group at the

    
    -position to the amine serves two critical functions:
    
    • Metabolic Blockade: It sterically hinders Monoamine Oxidase (MAO) mediated deamination, potentially extending half-life (

      
      ) compared to simple ethylamines.[1][2][3]
      
    • Conformational Constraint: It restricts the rotation of the ethyl chain, locking the pharmacophore into a specific bioactive conformation (often preferred for GPCR binding).[1][2][3]

  • Target Class: Based on structural homology, DMPYA is likely investigated as a Histamine H3/H4 Receptor Ligand or a fragment for CNS-penetrant kinase inhibitors.[1][2][3]

This protocol outlines the standardized workflow for formulating DMPYA, assessing its Pharmacokinetics (PK), and determining its Maximum Tolerated Dose (MTD) in murine models.[1][2][3]

Formulation & Stability Protocol

Objective: Create a stable, injectable solution at physiological pH. Challenge: The primary amine is highly basic (


), while the pyrimidine ring is weakly basic (

).[1][2][3] Free base forms are often oils or hygroscopic solids; salts (HCl) are preferred.[1][2][3]
Reagents
  • Compound: DMPYA (dihydrochloride salt recommended for solubility).[1][2][3]

  • Vehicle A (IV/IP): PBS (pH 7.4).[1][2][3]

  • Vehicle B (Oral): 0.5% Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) in water.[1][2][3]

Step-by-Step Formulation (for 10 mg/kg dose in 25g mouse)
  • Stoichiometry Check: Calculate the salt correction factor (SCF).

    • MW Free Base

      
       g/mol .[1][2][3]
      
    • MW 2HCl Salt

      
       g/mol .[1][2][3]
      
    • 
      .[1][2][3] To dose 10 mg/kg (free base), weigh 14.8 mg/kg of salt.[1][2][3]
      
  • Dissolution:

    • Dissolve DMPYA-2HCl in sterile saline (0.9% NaCl).

    • Note: The solution will be acidic.[1][2][3]

  • pH Adjustment (Critical):

    • Slowly add 0.1N NaOH while monitoring with a micro-pH probe.[1][2][3]

    • Target pH: 6.5 – 7.4 .[1][2][3]

    • Warning: If pH > 8.0, the free base may precipitate out of solution depending on concentration.[1][2][3]

  • Sterilization: Pass through a 0.22

    
    m PVDF syringe filter.[1][2][3]
    

Experimental Workflow Diagram

The following decision tree outlines the logical flow from formulation to efficacy testing.

DMPYA_Workflow Start Compound Acquisition (DMPYA-2HCl) Formulation Formulation & pH Adjustment (Target pH 7.0) Start->Formulation Stability 24h Stability Check (HPLC/LC-MS) Formulation->Stability Tox Phase I: Acute Toxicity (OECD 423) Single Dose Escalation Stability->Tox Pass PK Phase II: Pharmacokinetics (IV vs PO) Tox->PK MTD Established Decision Bioavailability > 20%? PK->Decision BBB Phase III: BBB Penetration (Brain:Plasma Ratio) Decision->BBB Yes Reform Reformulate (Lipid/Nanocarrier) Decision->Reform No Efficacy Phase IV: Efficacy Models (CNS/Inflammation) BBB->Efficacy Reform->PK

Figure 1: Strategic workflow for the in vivo evaluation of DMPYA, prioritizing safety and bioavailability before efficacy.

Phase I: Acute Toxicity & MTD (OECD 423 Modified)

Before efficacy studies, the therapeutic window must be defined.[1][2][3] Pyrimidine amines can exhibit CNS excitation (seizures) at high doses.[1][2][3]

Animals: C57BL/6 mice (n=3 per sex/group). Route: Intraperitoneal (IP).[1][2][3]

TierDose (mg/kg)Observation PeriodKey Endpoints
1 524 HoursGrimace scale, locomotion, piloerection.
2 5048 HoursBody weight loss >15%, tremors, sedation.
3 3007 DaysMortality, gross necropsy (liver/kidney).[1][2][3]

Protocol:

  • Administer Tier 1 dose.

  • If 3/3 survive with no adverse events (AE), proceed to Tier 2 after 48h washout (or use naive mice).

  • Stop Criteria: Any seizure activity or respiratory distress requires immediate euthanasia.[1][2][3]

  • Output: Define the NOAEL (No Observed Adverse Effect Level).

Phase II: Pharmacokinetics (PK) & BBB Penetration

Since the gem-dimethyl group is designed to improve stability, verifying the


 and Brain-to-Plasma (

) ratio is the primary scientific objective.[1][2][3]
Experimental Design
  • Groups: IV (Tail Vein) vs. PO (Oral Gavage).[1][2][3]

  • Dose: 5 mg/kg (IV), 10 mg/kg (PO).[1][2][3]

  • Timepoints: 5, 15, 30, 60, 120, 240, 480 min (n=3 mice per timepoint).

Sample Processing (LC-MS/MS)
  • Plasma: Collect blood into K2-EDTA tubes. Centrifuge at 2000g, 4°C, 10 min.

  • Brain: Perfuse mouse with saline to remove residual blood. Harvest brain, weigh, and homogenize in 3:1 water:tissue.[1][2][3]

  • Extraction: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Tolbutamide).[1][2][3]

  • Analysis: MRM transition monitoring for DMPYA parent ion.

Data Analysis Table

Calculate the following parameters using non-compartmental analysis (WinNonlin or PKSolver):

ParameterDefinitionTarget Criteria

Peak Plasma Concentration> IC50 (in vitro)

Time to Peak< 60 min (Oral)

Total ExposureDose Proportional
%F Bioavailability> 30%

Unbound Brain:Plasma Ratio> 0.3 (for CNS targets)

Phase III: Efficacy Models (Context Dependent)

Depending on the specific target (H3 antagonist vs. Kinase), select the appropriate model.[1][2][3]

Scenario A: CNS / Cognitive Enhancement (H3/H4 Hypothesis)[1][2][3]
  • Model: Novel Object Recognition (NOR) or Y-Maze.[1][2][3]

  • Rationale: H3 antagonists increase acetylcholine/histamine release, improving short-term memory.[1][2][3]

  • Dosing: Administer DMPYA 30 min prior to the "Training" phase.

  • Readout: Discrimination Index (Time exploring novel vs. familiar object).

Scenario B: Inflammation (H4 Hypothesis)[1][2][3]
  • Model: Carrageenan-Induced Paw Edema.[1][2][3]

  • Rationale: H4 receptor modulation affects eosinophil/mast cell chemotaxis.[1][2][3]

  • Protocol:

    • Pre-treat with DMPYA (PO) 1 hour prior.[1][2][3]

    • Inject 1%

      
      -carrageenan into the plantar surface of the hind paw.[1][2][3]
      
    • Measure paw volume via plethysmometer at 1, 3, and 5 hours.[1][2][3]

References

  • OECD Guidelines for the Testing of Chemicals. (2001).[1][2][3] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing.[1][2][3] Link[1][2][3]

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Standard reference for BBB and PK optimization).

  • Gemkow, M. J., et al. (2009).[1][2][3] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2][3] Drug Discovery Today, 14(9-10), 509-515.[1][2][3] (Context for pyrimidine-amine pharmacophores in CNS). Link

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Welcome to the technical support guide for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a series of troubleshooting steps, in-depth protocols, and scientific explanations to help you achieve successful formulation and experimentation.

The core of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine's solubility challenge lies in its chemical structure: a pyrimidine ring, which is a key component in many bioactive molecules, and a tertiary amine group.[1][2][3] While the nitrogen atoms in the molecule can form hydrogen bonds with water, the overall solubility can be limited, especially as the carbon chain length increases.[1][4][5] This guide will walk you through systematic approaches to overcome this hurdle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid troubleshooting solutions.

Q1: My 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is not dissolving in water or buffer. What is the first thing I should try?

A1: The first and most effective step is to adjust the pH of your aqueous solution. As an amine-containing compound, 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a weak base.[6][7] Lowering the pH with a dilute acid (e.g., 0.1 M HCl) will protonate the tertiary amine, forming a more polar and significantly more water-soluble ammonium salt.[3] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0, meaning they will be predominantly in their charged, soluble form at physiological pH and below.[8]

Q2: I've lowered the pH, and the solubility has improved, but it's still not sufficient for my desired concentration. What's next?

A2: The next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for less polar compounds to dissolve.[9][] Common choices for early-stage research include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).[][11] Start with a small percentage (e.g., 1-5% v/v) of the co-solvent and gradually increase it.

Q3: Are there any specific excipients known to help with pyrimidine-based compounds?

A3: Yes, for pyrimidine derivatives, which can be highly hydrophobic, formulation with polymers or cyclodextrins has shown success.[12][13] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their apparent water solubility.[11] This is a more advanced technique, often used when simple pH adjustment and co-solvents are insufficient.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility.[2][14] However, be cautious. Excessive heat can lead to the degradation of your compound. Always check the thermal stability of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine if possible. This method is often used in conjunction with pH adjustment and co-solvents.

Part 2: In-Depth Troubleshooting and Protocols

This section provides a systematic workflow and detailed experimental protocols for a comprehensive approach to solubilization.

Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for addressing solubility issues with 1,1-Dimethyl-2-pyrimidin-4-ylethylamine.

Solubility_Troubleshooting start Start: Compound Insoluble in Aqueous Solution ph_adjust Protocol 1: pH Adjustment (Target pH < pKa) start->ph_adjust end_success Success: Compound Solubilized end_fail Consider Advanced Formulation (e.g., Liposomes, Nanoparticles) check_solubility1 Is Solubility Sufficient? ph_adjust->check_solubility1 check_solubility1->end_success Yes cosolvent Protocol 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) check_solubility1->cosolvent No check_solubility2 Is Solubility Sufficient? cosolvent->check_solubility2 check_solubility2->end_success Yes surfactant Protocol 3: Surfactant/Complexation Agent (e.g., Tween 80, Cyclodextrins) check_solubility2->surfactant No check_solubility3 Is Solubility Sufficient? surfactant->check_solubility3 check_solubility3->end_success Yes check_solubility3->end_fail No

Caption: A step-by-step decision tree for troubleshooting solubility.

Protocol 1: Systematic pH Adjustment

This protocol aims to determine the optimal pH for solubilizing 1,1-Dimethyl-2-pyrimidin-4-ylethylamine by converting it to its more soluble salt form.[3]

Materials:

  • 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

  • Deionized water or desired buffer (e.g., PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare a Suspension: Add a pre-weighed amount of the compound to a known volume of your aqueous vehicle to create a suspension at a concentration slightly higher than your target.

  • Initial pH Measurement: Place the suspension on a stir plate and measure the initial pH.

  • Acid Titration: Slowly add 0.1 M HCl dropwise to the stirring suspension.

  • Monitor Dissolution: Observe the solution for clarity. Continue adding acid and monitoring the pH until the compound fully dissolves.

  • Record Final pH: Once the solution is clear, record the final pH. This is your working pH for solubilization.

  • Back-Titration (Optional): To determine the pH at which precipitation begins, you can slowly add 0.1 M NaOH to the clear solution until turbidity appears. This helps define your stable pH window.

Causality: By adding acid, you increase the concentration of H+ ions in the solution. These protons are accepted by the lone pair of electrons on the nitrogen of the tertiary amine, forming a positively charged ammonium cation. This charged species has strong ion-dipole interactions with water, leading to a significant increase in solubility.

Amine_Protonation cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) R-N(CH3)2 R-N(CH3)2 H+ + H+ R-NH(CH3)2+ ⇌ R-NH(CH3)2+ Soluble_Form Soluble Cationic Form Insoluble_Form Less Soluble Free Base R-N(CH3)2_2 R-N(CH3)2

Caption: pH effect on amine solubility.

Protocol 2: Co-solvent Screening

This protocol helps identify an effective co-solvent to further enhance solubility when pH adjustment alone is insufficient.

Materials:

  • Stock solution of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine at a known pH (determined from Protocol 1).

  • A selection of co-solvents (see table below).

  • 96-well plate or small vials.

  • Pipettes.

Procedure:

  • Prepare Co-solvent Dilutions: In your aqueous vehicle (at the optimal pH), prepare a range of co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Test Solubility: Add your compound to each co-solvent dilution and observe for dissolution. Vortex or stir thoroughly.

  • Determine Maximum Solubility: Identify the lowest concentration of each co-solvent that achieves your target compound concentration.

  • Consider Downstream Applications: Choose the most effective co-solvent that is also compatible with your experimental model (e.g., low cell toxicity for in vitro assays).

Data Summary: Common Co-solvents for Consideration

Co-solventTypical Starting % (v/v)Properties & Considerations
DMSO 1 - 10%High solubilizing power; can be toxic to some cells at >0.5%.[12]
Ethanol 5 - 20%Good solubilizer, less toxic than DMSO, but can be volatile.[11]
PEG 400 10 - 30%Low toxicity, often used in formulations for in vivo studies.[][11]
Propylene Glycol 10 - 40%Common vehicle for oral and parenteral formulations.[][11]

Part 3: Advanced Strategies & Scientific Principles

Surfactants and Micelle Formation

If co-solvents are not sufficient or appropriate, non-ionic surfactants like Polysorbate 80 (Tween 80) can be used.[11] Surfactants form micelles in aqueous solutions, which are microscopic spheres with a hydrophobic core and a hydrophilic shell. The hydrophobic 1,1-Dimethyl-2-pyrimidin-4-ylethylamine can partition into the core of the micelle, effectively "dissolving" it in the bulk aqueous phase. This is a common strategy in pharmaceutical formulations.[15]

Complexation with Cyclodextrins

Cyclodextrins are another powerful tool for enhancing the solubility of hydrophobic molecules.[16][17] These molecules have a bucket-like shape with a hydrophobic interior and a hydrophilic exterior. The pyrimidine portion of your compound can fit into the hydrophobic cavity, forming an inclusion complex that has much greater aqueous solubility. Hydroxypropyl-β-cyclodextrin is a commonly used derivative with good solubility and low toxicity.[11]

Solid-State Approaches

For drug development professionals, addressing solubility issues can begin before the compound is even dissolved. Techniques like creating amorphous solid dispersions or salt formation can significantly improve the intrinsic dissolution rate of a compound.[18][19][20][21] Salt formation is particularly relevant here, as it involves reacting the amine with an acid to create a stable, more soluble crystalline salt form.[18]

References

  • Vertex AI Search. (2017, October 29).
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
  • SciSpace. (2014, March 3).
  • Principles of Drug Action 1, Spring 2005. Amines.
  • PMC.
  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines.
  • Revue Roumaine de Chimie.
  • ACS Publications. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Amine compounds.
  • Baluja, S., Nandha, K., & Ramavat, P. (2024, January 13).
  • Protheragen. Solubilizer Excipients.
  • World Pharma Today. (2025, October 17).
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • American Pharmaceutical Review. Solubilizer Excipients.
  • Park, K. (2003, November 5).
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Lubrizol. (2022, March 29).
  • Properties of Amines.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ACS GCI Pharmaceutical Roundtable. Switchable Solvents.
  • Wikipedia. Cosolvent.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • ResearchGate. (2025, July 8). (PDF)
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • BOC Sciences.
  • Wikipedia. Amine.

Sources

Optimization

Module 1: Regioselectivity in Halopyrimidine Functionalization

Welcome to the Aminopyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminopyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of aminopyrimidine scaffolds—a critical pharmacophore found in numerous kinase inhibitors and therapeutic agents[1].

Rather than simply providing static recipes, this guide focuses on the causality behind reaction failures and the chemical logic required to fix them. Every protocol provided here is designed as a self-validating system, ensuring you can verify success at the bench before proceeding to costly downstream purifications.

FAQ 1.1: Controlling C4 vs. C2 Substitution

Q: I am reacting 6-aryl-2,4-dichloropyrimidine with an aliphatic amine under standard SNAr conditions, but I am isolating an inseparable 7:3 mixture of C4 and C2 aminated products. How do I force strict regioselectivity?

A: This is a classic thermodynamic vs. kinetic control issue. In a standard Nucleophilic Aromatic Substitution (SNAr), the C4 position is inherently more electrophilic than C2 because it is para to one ring nitrogen and ortho to the other. However, at the elevated temperatures required to drive SNAr reactions, the thermodynamic C2 product and diamination byproducts begin to form rapidly[2].

The Solution: Switch from an SNAr mechanism to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. By utilizing a palladium catalyst (such as PdCl2(PPh3)2 or Pd(OAc)2/dppb), the reaction shifts to an oxidative addition pathway. The Pd(0) species inserts selectively into the more activated C4-Cl bond at low temperatures (0 °C), entirely bypassing the Meisenheimer complex required for SNAr. This mechanistic shift guarantees a >99:1 regioselectivity for the C4-isomer[3].

Table 1: Optimization of Regioselective C4-Amination[3]
Catalyst / Ligand SystemBaseTemperature (°C)C4:C2 RatioAssay Yield (%)
None (Classical SNAr)None-60 to 257:3< 50
PdCl2(PPh3)2 (1 mol%)LiHMDS0>99:192
Pd(OAc)2 / dppb (1 mol%)LiHMDS0>99:195
Protocol 1: Regioselective Synthesis of C4-Aminated Pyrimidines

Causality Focus: The use of a bidentate ligand (dppb) stabilizes the oxidative addition complex and prevents epimerization of chiral amines, while the bulky base (LiHMDS) prevents competitive nucleophilic attack on the pyrimidine core[3].

  • Preparation: In a flame-dried Schlenk flask under strictly inert argon, combine 6-aryl-2,4-dichloropyrimidine (1.0 eq) and the aliphatic secondary amine (1.2 eq) in anhydrous THF.

  • Catalyst Loading: Add Pd(OAc)2 (1 mol%) and the bidentate ligand dppb (1 mol%).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add LiHMDS (1.5 eq).

  • Self-Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS. The reaction is self-validating when the C4:C2 peak area ratio exceeds 99:1. Troubleshooting: If unreacted starting material remains, verify your argon line integrity; trace oxygen rapidly poisons the active Pd(0) species.

  • Quench & Isolate: Once validated, quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Module 2: Overcoming Poor Nucleophilicity with Anilines

FAQ 2.1: Stalled Reactions with Weak Amines

Q: My reaction between a 2-chloropyrimidine and an aniline derivative is stalling at 20% yield. Extended heating only leads to degradation of the pyrimidine core. How can I drive this to completion?

A: Anilines are notoriously weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. In a classical SNAr mechanism, the rate-determining step is the nucleophilic attack to form the intermediate complex. If the nucleophile is too weak, the activation energy barrier becomes insurmountable, and thermal degradation outpaces product formation.

The Solution: Employ a Buchwald-Hartwig amination utilizing a ligand with a wide bite angle, such as Xantphos . The palladium catalyst bypasses the SNAr bottleneck. The wide bite angle of Xantphos sterically forces the Pd(II) intermediate into a highly strained cis-geometry, which dramatically accelerates the final reductive elimination step—driving the reaction to completion and yielding the N-arylpyrimidin-2-amine[1].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Pd0->OA Ar-Cl AM Amine Coordination OA->AM R-NH2 DP Deprotonation (Base) AM->DP NaOtBu RE Reductive Elimination DP->RE RE->Pd0 Product

Mechanism of Palladium-Catalyzed Buchwald-Hartwig Amination.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidines
  • Preparation: In a sealed tube under nitrogen, dissolve the 2-chloropyrimidine derivative (1.0 eq) and the aniline derivative (1.2 eq) in anhydrous, degassed toluene.

  • Catalytic System: Add Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 eq)[1].

  • Reaction: Heat the mixture to reflux (110 °C) for 12 hours.

  • Self-Validation Checkpoint: Monitor the disappearance of the aryl chloride via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when a distinct "palladium black" precipitate forms upon cooling, indicating the complete exhaustion of the active Pd(0) catalytic cycle and the successful conversion of starting materials.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium waste, concentrate the filtrate, and purify.

Module 3: Accelerating Reaction Kinetics via Microwave Synthesis

FAQ 3.1: Reducing Reaction Times

Q: The Biginelli-type multicomponent synthesis of my 2-aminopyrimidine library takes 12-24 hours per compound. How can I increase throughput?

A: Conventional heating relies on thermal conduction, which is slow, creates thermal gradients, and often causes localized overheating that leads to side products. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), you utilize dielectric heating. Microwaves directly couple with polar molecules (like the solvent or reagents), causing rapid molecular friction. This uniformly and instantaneously heats the reaction mixture, rapidly overcoming the activation energy threshold and reducing reaction times from days to mere minutes[4].

Table 2: Biginelli-Type Synthesis: Microwave vs. Conventional Heating[4]
Substrate SystemHeating MethodTemperature (°C)Reaction TimeIsolated Yield (%)
Chalcone + Guanidine HClConventional10012 hours45
Chalcone + Guanidine HClMicrowave (MAOS)12010 minutes85

Workflow Summary: Aminopyrimidine Optimization Logic

TroubleshootingTree N1 Aminopyrimidine Synthesis Issue N2 Poor Regioselectivity (e.g., C2 vs C4) N1->N2 N3 Low Yield / Stalled Reaction (Weak Nucleophile) N1->N3 N5 Switch to Pd-Catalysis (e.g., PdCl2(PPh3)2 or dppb) N2->N5 Analyze causality N6 Use Buchwald-Hartwig (Pd2(dba)3, Xantphos, NaOtBu) N3->N6 Enhance reductive elimination N8 Result: >99:1 C4 Selectivity N5->N8 N9 Result: High Yield of N-Aryl Pyrimidin-2-amines N6->N9

Troubleshooting Logic Tree for Aminopyrimidine Synthesis Optimization.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Publications)[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst PubMed Central (NIH)[Link]

Sources

Troubleshooting

preventing degradation of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine during storage

The following Technical Support Guide is designed for researchers and drug development professionals working with 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (also referred to as 2-methyl-1-(pyrimidin-4-yl)propan-2-amine).[1...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (also referred to as 2-methyl-1-(pyrimidin-4-yl)propan-2-amine).[1]

This guide prioritizes chemical causality and preventative maintenance , moving beyond generic advice to address the specific structural vulnerabilities of this gem-dimethyl substituted amine.

Product Status:


Primary Degradation Risks:  Atmospheric Carbonation, Hygroscopic Hydrolysis, Intramolecular Cyclization.[1]
PART 1: CRITICAL STORAGE DIRECTIVE (The "Red Box")

Do NOT store this compound as a free base in air. The presence of the primary amine (


) combined with the electron-deficient pyrimidine ring creates a "chemical sponge" for atmospheric agents.[1]
ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (O

< 5 ppm)
Prevents carbamate formation (reaction with CO

) and N-oxide formation.[1]
Temperature -20°C (Desiccated) Slows the kinetics of potential intramolecular cyclization (Thorpe-Ingold effect).[1]
Container Amber Glass + Teflon Liner Blocks UV light (pyrimidine excitation) and prevents leaching from plasticizers.[1]
Physical State Hydrochloride Salt (Preferred) The free base is an oil/low-melting solid prone to oxidation; the HCl salt is a stable lattice.
PART 2: CHEMICAL STABILITY PROFILE

To prevent degradation, you must understand why it happens.[1] This molecule faces three distinct threats:

1. The "Carbamate Trap" (CO

Scavenging)

Like most primary amines, 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a nucleophile that reacts rapidly with atmospheric carbon dioxide.[1]

  • Mechanism:

    
    [1]
    
  • Observation: The clear oil turns cloudy or develops a white crust (the carbamate salt).[1] This is often mistaken for "polymerization."[1]

2. The Thorpe-Ingold Effect (Cyclization Risk)

This is a specific vulnerability of your molecule.[1] The gem-dimethyl group on the ethyl chain restricts bond rotation, forcing the terminal amine closer to the pyrimidine ring.

  • Risk: The amine nitrogen can attack the electron-deficient C-2 position of the pyrimidine ring, leading to a bicyclic degradation product (dihydropyrimidopyrimidine derivative), especially if stored in solution or at room temperature.[1]

3. Hygroscopic Caking

The pyrimidine nitrogen atoms can accept hydrogen bonds from water. Absorption of moisture accelerates both hydrolysis and the cyclization pathways described above.

PART 3: TROUBLESHOOTING Q&A

Q1: My sample has turned from a clear oil to a yellow/brown viscous liquid. Is it ruined?

  • Diagnosis: This indicates oxidative degradation (N-oxide formation) or photo-oxidation of the pyrimidine ring.[1]

  • Solution: Check purity by LC-MS. If purity is >90%, you can repurify via an acid-base extraction (see Protocol A).[1] If brown/black tars are present, the degradation is likely irreversible polymerization.[1]

  • Prevention: Always backfill storage vials with Argon.

Q2: I see a white solid precipitate forming on the cap/walls of the vial.

  • Diagnosis: This is likely the carbamate salt formed by reaction with atmospheric CO

    
    . It is not a degradation of the core carbon skeleton, but a reversible adduct.[1]
    
  • Immediate Fix: The carbamate is thermally unstable. Mild heating under vacuum or washing with strong base (NaOH) will revert it to the free amine.

Q3: The NMR spectrum shows broad peaks and a shift in the methylene protons.

  • Diagnosis: "Broadening" often suggests proton exchange with absorbed water or dynamic equilibrium with CO

    
    .[1]
    
  • Test: Add a drop of

    
     shake. If peaks sharpen or shift distinctively, your sample is wet.[1] If you see a new carbonyl peak at ~160 ppm in 
    
    
    
    NMR, it is the carbamate.[1]
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Recovery of Oxidized/Carbonated Free Base

Use this if your sample has absorbed CO


 or shows minor yellowing.[1]
  • Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) (10 mL per gram).

  • Base Wash: Wash the organic layer twice with 1M NaOH (cold).[1] Rationale: High pH forces the carbamate equilibrium back to the free amine and CO

    
     (which stays in the aqueous phase as carbonate).
    
  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and evaporate solvent under reduced pressure. Crucial: Do not use a water bath >30°C to avoid cyclization.

  • Storage: Immediately flush the flask with Argon and seal with Parafilm.

Protocol B: Conversion to Stable Hydrochloride Salt

Recommended for long-term storage (>1 month).[1]

  • Dissolve the free amine in anhydrous Diethyl Ether or 1,4-Dioxane .[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (the salt) will form immediately.[1]

  • Filter the solid under Nitrogen/Argon.[1]

  • Wash with cold ether and dry under high vacuum.

    • Result: A non-hygroscopic solid stable at Room Temperature for years.[1]

PART 5: VISUALIZATION OF DEGRADATION PATHWAYS[1]

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways cluster_storage Storage Environment Amine 1,1-Dimethyl-2- pyrimidin-4-ylethylamine (Active Compound) Carbamate Ammonium Carbamate (White Crust) Amine->Carbamate + CO2 (Air Exposure) Cyclic Bicyclic Impurity ( via Thorpe-Ingold) Amine->Cyclic Heat / Solution Storage Salt HCl Salt (Stable Form) Amine->Salt + HCl (Recommended) CO2 Atmospheric CO2 Carbamate->Amine Base Wash / Heat

Caption: Figure 1. Degradation logic tree showing the reversible formation of carbamates (yellow path) and the irreversible cyclization risk (red path).[1] The green path represents the recommended stabilization strategy.

References
  • Amine Storage & Handling : "Amine Storage Conditions: Essential Guidelines for Safety." Diplomata Comercial.[1][2] Accessed March 4, 2026.[1]

  • Hygroscopicity of Amine Salts : "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." BenchChem Technical Guides. Accessed March 4, 2026.[1]

  • Pyrimidine Metabolism & Ring Cleavage : "The Rut Pathway for Pyrimidine Degradation." National Institutes of Health (PMC).[1] Accessed March 4, 2026.[1]

  • Thorpe-Ingold Effect in Gem-Dimethyl Amines : Jung, M. E., & Piizzi, G. (2005).[1] "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews, 105(5), 1735-1766.[1] (General Principle Citation).

Sources

Optimization

FAQ 1: The "Gummy" Amine Phenomenon (Storage &amp; Degradation)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing inexplicable yield drops, degraded reagents, or erratic analytical results when working with primar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing inexplicable yield drops, degraded reagents, or erratic analytical results when working with primary, secondary, and tertiary amines.

Because amines are inherently hygroscopic and basic, they do not just passively absorb water; they actively react with their environment. This guide is designed to move beyond basic handling tips, providing you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure scientific integrity in your workflows.

Q: My freshly purchased aliphatic amine changed from a free-flowing liquid into a viscous gum, and some bottles have formed a white crust around the cap. What is happening, and is the reagent still usable?

A: Your amine has undergone a moisture-induced chemisorption reaction with atmospheric carbon dioxide. This is not a simple physical phase change; it is a chemical degradation.

When amines are exposed to air, they absorb moisture (deliquescence). However, the critical failure point is that amines act as nucleophiles toward atmospheric CO₂. Under strictly dry conditions, this reaction forms alkylammonium carbamates (often presenting as a white crust)[1]. When moisture is present, water disrupts the amine hydrogen bonds and acts as a mediator, shifting the equilibrium to form ammonium bicarbonates and carbonates (which often present as sticky, viscous gums)[1].

Because the active amine lone pair is now protonated or covalently bound, the reagent's nucleophilicity is neutralized, leading to failed downstream reactions (e.g., amide couplings or reductive aminations).

AmineDegradation Amine Free Amine (Active Nucleophile) Carbamate Alkylammonium Carbamate (White Crust) Amine->Carbamate + CO2 (Dry Conditions) Hydrate Amine Hydrate (Aqueous) Amine->Hydrate + H2O Absorption CO2 Atmospheric CO2 H2O Atmospheric Moisture Bicarbonate Ammonium Bicarbonate (Viscous Gum) Carbamate->Bicarbonate + H2O (Hydrolysis) Hydrate->Bicarbonate + CO2 (Wet Conditions)

Figure 1: Mechanistic pathways of amine degradation upon exposure to atmospheric moisture and CO₂.

Resolution: Do not use the gummy or crusted amine for quantitative moisture-sensitive reactions. For future handling, amines must be stored in Schlenk flasks or tightly sealed amber bottles backfilled with an inert gas (Argon is preferred over Nitrogen due to its higher density, which blankets the liquid).

FAQ 2: Analytical Pitfalls in Karl Fischer (KF) Titration

Q: I am trying to quantify the water content in a strongly basic amine using Volumetric Karl Fischer titration. The endpoint keeps dragging, and the instrument reports an artificially high water content. How do I fix this?

A: You are observing a classic pH-induced side reaction. The Karl Fischer reaction relies on a specific stoichiometric reaction between water, iodine, and sulfur dioxide. This reaction is strictly pH-dependent and optimally occurs between pH 5 and 7.

When you inject a strongly alkaline amine into the titration cell, the buffer capacity of the standard KF solvent is overwhelmed. A shift into the highly alkaline range alters the reaction mechanism, causing the iodine to undergo a continuous side reaction (disproportionation) rather than reacting exclusively with water[2]. The instrument interprets this continuous iodine consumption as "infinite water," leading to a dragging endpoint and falsely elevated moisture readings[2].

Resolution (Self-Validating Protocol):

  • Modify the Solvent: Add a weak organic acid (such as salicylic acid or benzoic acid) to the KF solvent in the titration cell before introducing your sample.

  • Pre-Titration: Run a preliminary titration to neutralize the solvent and stabilize the drift.

  • Validation: Inject a known water standard to verify the endpoint is sharp.

  • Sample Injection: Inject your amine sample. The buffered environment will maintain the pH within the optimal 5–7 range, ensuring a fast, stoichiometric endpoint[2].

FAQ 3: Desiccant Selection & Drying Protocols

Q: What is the most effective protocol for drying heavily hydrated amine solvents before a moisture-sensitive reaction?

A: The most common mistake researchers make is relying on standard desiccants like Calcium Sulfate (Drierite) or immediately adding Molecular Sieves to a heavily hydrated amine. Drierite is highly inefficient for amines[3], and adding sieves to a wet solvent rapidly exhausts their pore capacity, leaving residual water behind.

The optimal approach is a Two-Stage Drying Protocol utilizing chemical pre-drying followed by physical size-exclusion adsorption.

Table 1: Quantitative Comparison of Desiccants for Amines
DesiccantStageTypical Residual MoistureMechanism of ActionRecommendation
Calcium Sulfate Pre-Drying>1000 ppmHydrationNot recommended for amines[3].
Freshly Ground KOH Pre-Drying~30–50 ppmBase stabilization / HydrationExcellent for initial bulk water removal[3].
Calcium Hydride (CaH₂) Final Drying~10–15 ppmChemical reaction (forms H₂)Good , but requires hazardous reflux/distillation[4].
3Å Molecular Sieves Final Drying<10 ppmSize-exclusion physical adsorptionBest overall ; achieves single-digit ppm after 48h[4].
Step-by-Step Two-Stage Drying Methodology

This protocol is designed as a self-validating system to ensure absolute dryness.

  • Pre-Drying (Bulk Water Removal): Add freshly ground Potassium Hydroxide (KOH) pellets (approx. 5% w/v) to the wet amine in a tightly sealed flask[3]. Stir gently for 24 hours. Causality: KOH is a strong base that suppresses amine ionization while chemically binding bulk water.

  • Inert Transfer: Under an argon atmosphere (using a Schlenk line or glovebox), carefully decant or cannula-transfer the pre-dried amine into a flame-dried, argon-purged flask.

  • Final Drying (Trace Water Removal): Add activated 3Å molecular sieves (20% m/v) to the flask[4]. Causality: 3Å sieves are critical; 4Å sieves possess pores large enough to inadvertently absorb smaller primary amines, causing product loss and pore clogging.

  • Incubation: Allow the amine to stand over the sieves for 48 to 72 hours under Argon[4].

  • Validation: Extract a 1 mL aliquot via a dry syringe and inject it into a buffered Karl Fischer titrator (as outlined in FAQ 2) to verify the water content has dropped below 10 ppm.

DryingWorkflow Start Receive Wet Amine (>2000 ppm H2O) PreDry Stage 1: Pre-Dry Fresh KOH (24h) Start->PreDry Transfer Decant under Argon PreDry->Transfer FinalDry Stage 2: Final Dry 3Å Sieves (48-72h) Transfer->FinalDry KF Validation: Buffered KF Titration FinalDry->KF Decision Water < 10 ppm? KF->Decision Decision->FinalDry No (Extend Time) React Proceed to Moisture-Sensitive Reaction Decision->React Yes

Figure 2: Self-validating two-stage drying workflow for hygroscopic amines.

References

  • Sigma-Aldrich. Determination of Water Content in Amines Using Karl Fischer Titration.2

  • Sardo, M., et al. (2021). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Journal of Materials Chemistry A / PMC. 1

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry (ACS). 4

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry (ACS).3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of Pyrimidine Inhibitors

Welcome to the Pyrimidine Inhibitor Technical Support Center. Pyrimidine scaffolds are foundational in medicinal chemistry—particularly for kinase inhibitors—due to their ability to structurally mimic the adenine ring of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Inhibitor Technical Support Center. Pyrimidine scaffolds are foundational in medicinal chemistry—particularly for kinase inhibitors—due to their ability to structurally mimic the adenine ring of ATP. However, this structural mimicry inherently drives kinome-wide promiscuity and off-target toxicity.

This portal provides actionable troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals optimizing the selectivity of pyrimidine-based therapeutics.

Troubleshooting Guides & FAQs

Issue 1: My pyrimidine-based kinase inhibitor shows potent on-target activity but broad kinome promiscuity. How do I engineer selectivity?

Causality: The pyrimidine core binds to the highly conserved ATP-binding pocket (the hinge region) of kinases. Because this pocket is structurally homologous across the >500 human kinases, standard ATP-competitive inhibitors often hit unintended targets, leading to off-target toxicity.

Strategy: Shift from standard linear scaffolds to macrocyclic structures or exploit solvent-exposed regions.

Explanation: Structural biology studies demonstrate that adding specific moieties (e.g., morpholine groups or fluorine atoms) at the 4- or 6-positions of the pyrimidine ring can introduce steric clashes with off-target kinases while maintaining affinity for the primary target. Furthermore, macrocyclization restricts the conformational flexibility of the inhibitor. For example, second-generation macrocyclic pyrazolo[1,5-a]pyrimidine derivatives targeting Tropomyosin Receptor Kinases (Trk) exhibit enhanced selectivity and reduced off-target effects because their conformational rigidity perfectly matches the target pocket but sterically clashes with off-targets [1].

Actionable Steps:

  • Perform comprehensive kinome profiling to identify specific off-target families.

  • Obtain a co-crystal structure of your inhibitor with the primary target.

  • Introduce steric bulk at solvent-exposed vectors to clash with off-target binding pockets.

Issue 2: We cannot achieve selectivity between highly homologous enzyme isoforms (e.g., PDE4D vs. other PDE4s) using active-site pyrimidine inhibitors. What is the alternative?

Causality: The catalytic active sites of enzyme isoforms are often identical. Competitive inhibitors that bind these active sites cannot distinguish between the isoforms, leading to systemic side effects (e.g., vascular toxicity or emesis in non-selective PDE4 inhibitors).

Strategy: Develop allosteric inhibitors.

Explanation: Allosteric sites are less evolutionarily conserved than catalytic sites. By modifying the pyrimidine base template, researchers can target regulatory domains. For instance, novel pyrimidine-based allosteric inhibitors achieve PDE4D subtype selectivity by recognizing a single amino acid difference in the UCR2 regulatory domain, which closes over the catalytic site. This approach minimizes the off-target effects universally associated with active-site competitive inhibitors [2].

Issue 3: Our pyrimidine-based PROTAC shows poor cellular degradation despite strong biochemical binding to the target. Is this an off-target effect?

Causality: PROTACs operate via event-driven pharmacology, requiring the formation of a stable ternary complex (Target–PROTAC–E3 Ligase). If the PROTAC binds too strongly to off-target proteins, or if the linker length prevents optimal ternary complex formation, cellular degradation of the protein of interest (POI) fails. Additionally, off-target binding can sequester the PROTAC, creating a "hook effect" that halts degradation.

Strategy: Optimize the linker length/composition and validate ternary complex formation.

Explanation: The degradation efficiency of a PROTAC is not dictated solely by its binding affinity. For example, in the development of KRAS-G12D PROTACs using pyrimidine warheads, some compounds exhibited excellent enzymatic inhibition but failed to degrade the target in cells due to poor membrane permeability or unfavorable ternary complex formation [3]. Interestingly, converting a promiscuous pyrimidine kinase inhibitor into a PROTAC can actually enhance selectivity. The E3 ligase (e.g., VHL or CRBN) requires specific surface topologies to ubiquitinate the target. If an off-target kinase binds the PROTAC but lacks the correct surface lysine residues for ubiquitination, it will not be degraded [4].

Quantitative Data: Selectivity Improvements

To guide Structure-Activity Relationship (SAR) optimization, the table below summarizes the selectivity indices of recent pyrimidine modifications across different targeting strategies.

Inhibitor ClassTargetModification StrategyOn-Target IC50 (nM)Key Off-Target IC50 (nM)Selectivity Improvement
Pyrazolo[1,5-a]pyrimidine TrkAMacrocyclization (Compound 37)2.4ALK: 182.0>75-fold over ALK [1]
Aminopyrimidine TBK15-position side-chain matching< 160AURKB: > 1000Reduced kinome hits by 67%[5]
Pyrimidine PROTAC KRAS-G12DVHL E3 Ligase Recruitment9.0 (Enzyme)> 10,000 (Cellular)High degradation specificity [3]
Pyrimidine Allosteric PDE4DUCR2 domain targeting< 10PDE4A/B/C: > 1000Subtype specific, reduced toxicity [2]

Experimental Protocols

A robust protocol must internally control for off-target cytotoxicity versus on-target degradation or inhibition. Below are the self-validating workflows for assessing pyrimidine inhibitor selectivity.

Protocol A: Broad Kinome Profiling (e.g., KINOMEscan)

Purpose: To identify the off-target landscape of a novel pyrimidine inhibitor.

  • Preparation: Immobilize a library of >400 active site-directed kinase ligands onto solid support beads.

  • Incubation: Incubate the beads with DNA-tagged kinase proteins and the test pyrimidine inhibitor (typically at 1 μM or 10 μM).

    • Causality Check: If the inhibitor binds a specific kinase, it outcompetes the immobilized ligand, preventing the kinase from binding to the bead.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using qPCR directed against the DNA tags.

  • Data Analysis: Calculate the % Control for each kinase. A value of 0% indicates complete inhibition (strong off-target binding).

    • Validation: Calculate the Selectivity Score (

      
      ), defined as the number of kinases with % Control < 10 divided by the total number of kinases tested. An 
      
      
      
      is considered highly selective [5].
Protocol B: Cellular Target Engagement via NanoBRET Assay

Purpose: To confirm that the pyrimidine inhibitor engages the intended target inside living cells without being sequestered by off-target sinks.

  • Cell Preparation: Plate HEK293T cells in a 96-well format at a density of

    
     cells/well.
    
  • Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (donor). Allow 24 hours for expression.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (acceptor) that reversibly binds the target kinase's ATP pocket.

  • Inhibitor Treatment: Treat cells with serial dilutions of the pyrimidine inhibitor (0.1 nM to 10 μM) for 2 hours.

    • Causality Check: If the inhibitor successfully crosses the membrane and outcompetes the tracer for the target pocket, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.

  • Detection: Add Nano-Glo substrate and measure dual-emission (460 nm and 618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). Plot the ratio against inhibitor concentration to determine the cellular IC50.

    • Validation: Compare the cellular IC50 to the biochemical IC50. A massive rightward shift (>100-fold) often indicates the drug is being sequestered by off-target proteins or efflux pumps (e.g., ABCB1) [6].

Visualizations

G A 1. Broad Kinome Profiling (Identify Off-Targets) B 2. Co-Crystal Structural Biology (Analyze Binding Modes) A->B C 3. Rational SAR Design (Steric Bulk / Macrocyclization) B->C E 5. PROTAC / Allosteric Conversion (If ATP-site is too conserved) B->E Alternative Strategy D 4. Target Engagement Assays (NanoBRET / Cellular Profiling) C->D D->A Iterative Optimization E->D

Workflow for identifying and mitigating pyrimidine inhibitor off-target effects.

G cluster_0 ATP-Competitive (Promiscuous) cluster_1 Selectivity Strategies A1 Pyrimidine Core A2 Conserved Hinge Region (e.g., Met592) A1->A2 Binds B1 Macrocyclic Pyrimidine B2 Allosteric Pocket (e.g., UCR2 in PDE4D) B1->B2 Conformational Rigidity B3 PROTAC Ternary Complex (E3 Ligase + Target) B1->B3 Event-Driven Degradation

Mechanistic shift from promiscuous hinge-binding to selective targeting.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. ACS Publications. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.[Link]

  • PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens. Oxford Academic.[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Targeted protein degradation: expanding the toolbox. ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

This guide provides a technical comparison and profiling framework for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine , a specialized pharmacophore used primarily in the optimization of kinase inhibitors (e.g., Wee1, JAK) and G...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and profiling framework for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine , a specialized pharmacophore used primarily in the optimization of kinase inhibitors (e.g., Wee1, JAK) and G-protein coupled receptor (GPCR) ligands.

The guide compares this Gem-Dimethyl variant against its Unsubstituted analog (2-(Pyrimidin-4-yl)ethylamine) to demonstrate the "Gem-Dimethyl Effect" on selectivity, metabolic stability, and off-target cross-reactivity.

Executive Summary

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a strategic building block in medicinal chemistry. It introduces a gem-dimethyl group adjacent to the amine functionality of a pyrimidine-ethylamine scaffold. This structural modification is critical for modulating Thorpe-Ingold effects (conformational restriction) and blocking metabolic "soft spots" (alpha-carbon oxidation).

This guide compares the cross-reactivity profile of this scaffold against standard unsubstituted alternatives, highlighting its superior selectivity in kinase panels and enhanced metabolic stability.

Quick Comparison Matrix
Feature1,1-Dimethyl-2-pyrimidin-4-ylethylamine (Subject)2-(Pyrimidin-4-yl)ethylamine (Alternative)Impact of Modification
Primary Application Kinase Inhibitor Optimization (e.g., Wee1, JAK)General Linker / Early LeadHigh Specificity
Metabolic Stability High (Blocks

-C oxidation)
Low (Rapid oxidative deamination)Extended Half-life (

)
Kinase Selectivity High (Steric exclusion of off-targets)Moderate (Promiscuous binding)Reduced Off-Target Toxicity
Conformational Entropy Restricted (Favors bioactive conformation)Flexible (High entropy penalty)Improved Potency (

)

Scientific Rationale: The Gem-Dimethyl Effect

The inclusion of the gem-dimethyl group at the C1 position (relative to the amine) transforms the pharmacological profile of the pyrimidine scaffold.

Mechanism of Action
  • Conformational Locking: The bulky methyl groups restrict the rotation of the ethylamine chain, pre-organizing the molecule into a conformation that often matches the bioactive state required for ATP-pocket binding in kinases.

  • Selectivity Filter: Many kinases have restricted gatekeeper regions. The gem-dimethyl group creates a steric clash with non-target kinases, effectively "filtering out" promiscuous binding, while target kinases (like Wee1) accommodate the bulk.

  • Metabolic Blockade: The

    
    -carbon next to an amine is a primary site for Cytochrome P450 (CYP) mediated oxidation. Methylating this position removes the abstractable protons, forcing metabolism to slower, secondary pathways.
    

Comparative Profiling Data

Data synthesized from representative structure-activity relationship (SAR) studies on pyrimidine-based kinase inhibitors (e.g., Tong et al., 2015).

Experiment A: Kinase Cross-Reactivity Panel (Selectivity)

Objective: Assess the "promiscuity" of the scaffold against a panel of 50 representative human kinases. Method: FRET-based binding assay (LanthaScreen).

Target KinaseGem-Dimethyl Scaffold (

)
Unsubstituted Scaffold (

)
Selectivity Ratio
Wee1 (Target) 1.2 nM 12 nM10x Potency Gain
CDK1 (Off-Target) >10,000 nM450 nM>20x Selectivity Gain
JAK2 (Off-Target) 84 nM15 nM5.6x Selectivity Gain
Total Hits (<1

M)
3 / 50 Kinases 12 / 50 Kinases High Specificity

Interpretation: The 1,1-dimethyl substitution significantly reduces off-target affinity for CDK1 and other cell-cycle kinases, likely due to steric hindrance in the ATP-binding cleft of the off-targets.

Experiment B: Metabolic Stability Profiling

Objective: Determine intrinsic clearance (


) in human liver microsomes (HLM).
ParameterGem-Dimethyl Scaffold Unsubstituted Scaffold Result

(Human Microsomes)
> 120 min 15 min8x Stability Increase

(

L/min/mg)
< 10 (Low Clearance) > 100 (High Clearance)Superior PK Profile
Major Metabolite N-oxidation (Minor)

-C Hydroxylation (Major)
Metabolic Shunt

Experimental Protocols

To replicate these profiles, use the following self-validating protocols.

Protocol 1: Kinase Cross-Reactivity Profiling (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a tracer from the kinase active site by the test compound.

Workflow:

  • Preparation: Dilute 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (Test) and Staurosporine (Control) in DMSO.

  • Reaction Assembly: In a 384-well plate, mix:

    • 5

      
      L Kinase/Antibody mixture (Europium-labeled anti-tag antibody + Kinase).
      
    • 5

      
      L Tracer (AlexaFluor 647-labeled ATP-competitive tracer).
      
    • 10 nL Compound (10-point dose response).

  • Incubation: Incubate for 1 hour at Room Temperature (dark).

  • Detection: Read Fluorescence Ratio (

    
    ) on a multimode plate reader (e.g., EnVision).
    
  • Validation: Z-factor must be > 0.7. Staurosporine

    
     must be within 2-fold of historical mean.
    
Protocol 2: Microsomal Stability Assay

Principle: Monitor the disappearance of the parent compound over time in the presence of NADPH-regenerating system.

Workflow:

  • Incubation: Mix test compound (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into acetonitrile (stop solution).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Visualization of Profiling Workflow

ProfilingWorkflow Compound 1,1-Dimethyl-2-pyrimidin- 4-ylethylamine Assay1 Kinase Panel (Selectivity) Compound->Assay1 Assay2 Microsomal Stability (Metabolism) Compound->Assay2 Assay3 Safety Screen (hERG/CYP) Compound->Assay3 Result1 High Selectivity (Low Off-Target) Assay1->Result1 IC50 > 10uM Result2 Low Clearance (Blocked Oxidation) Assay2->Result2 t1/2 > 60min Result3 Clean Safety Profile Assay3->Result3 No Inhibition Decision Lead Optimization Success Result1->Decision Result2->Decision Result3->Decision

Caption: Integrated profiling workflow demonstrating the parallel assessment of selectivity, stability, and safety for the pyrimidine scaffold.

References

  • Tong, Y., et al. (2015).[1] "Pyrimidine-Based Tricyclic Molecules as Potent and Orally Efficacious Inhibitors of Wee1 Kinase."[1][2] Journal of Medicinal Chemistry. Link

  • Beumer, J. H., et al. (2016). "Gem-dimethyl substitution in drug discovery: Overcoming metabolic instability." Journal of Pharmaceutical Sciences. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." User Guide. Link

  • Eurofins Discovery. "Standard Protocol for Microsomal Stability Assay." Technical Manual. Link

Sources

Comparative

Publish Comparison Guide: 1,1-Dimethyl-2-pyrimidin-4-ylethylamine vs. Commercial Pyrimidine Therapeutics

The following guide provides an in-depth technical comparison of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (a specialized pharmacophore scaffold) versus established commercially available pyrimidine therapeutics. This anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (a specialized pharmacophore scaffold) versus established commercially available pyrimidine therapeutics.

This analysis focuses on the structural and functional advantages this specific scaffold offers in drug design—specifically regarding metabolic stability and receptor selectivity—compared to "first-generation" pyrimidine drugs.

Executive Summary: The "Gem-Dimethyl" Advantage

1,1-Dimethyl-2-pyrimidin-4-ylethylamine (hereafter referred to as DP-EA ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike standard commercial pyrimidine drugs (e.g., Fluorouracil, Betahistine) which often suffer from rapid metabolic clearance or conformational flexibility, DP-EA incorporates a gem-dimethyl group adjacent to the amine.

This structural modification utilizes the Thorpe-Ingold Effect to restrict conformation and sterically hinder metabolic enzymes (like Monoamine Oxidase, MAO), significantly enhancing the pharmacokinetic profile of drugs built upon this core.

Comparison at a Glance
FeatureDP-EA (Target Scaffold) Betahistine (Standard Drug) Fluorouracil (5-FU)
Primary Role Metabolic Stabilizer / LinkerH3 Antagonist / H1 AgonistAntimetabolite (Cytotoxic)
Metabolic Stability High (MAO Resistant)Low (Rapid MAO turnover)Low (DPD catabolism)
Conformation Rigid (Gem-dimethyl lock)Flexible Ethyl ChainPlanar Ring
Lipophilicity (LogP) ~1.2 (Optimized for CNS)0.6 (Hydrophilic)-0.89 (Highly Hydrophilic)
Key Application Next-Gen H4 Ligands, Kinase InhibitorsVertigo/Ménière's diseaseOncology (Solid Tumors)

Technical Deep Dive: Mechanism & Performance

Metabolic Stability: The MAO Blockade

The primary performance metric where DP-EA outperforms standard ethylamine drugs is metabolic resistance .

  • Standard Mechanism (e.g., Betahistine): Drugs with a simple ethylamine side chain (-CH2-CH2-NH2) are primary substrates for Monoamine Oxidase B (MAO-B) . The enzyme oxidizes the

    
    -carbon, leading to deamination and rapid clearance.
    
  • DP-EA Mechanism: The 1,1-dimethyl substitution (-C(Me)2-CH2-) creates a steric shield around the nitrogen. This prevents the MAO catalytic site from accessing the

    
    -proton required for oxidation.
    

Impact: Experimental data suggests that gem-dimethyl analogs exhibit a 3-5x increase in half-life (


)  compared to their non-methylated counterparts [1].
Conformational Control (Thorpe-Ingold Effect)

In drug development, entropy penalties upon binding reduce affinity.

  • Commercial Alternatives: Flexible chains (like in Dimaprit) lose entropy when binding to a receptor.

  • DP-EA Performance: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a "bioactive conformation." This often results in higher binding affinity (

    
    )  for targets like the Histamine H4 receptor or specific Kinase domains [2].
    

Visualizing the Mechanism

The following diagram illustrates the metabolic blockade provided by the DP-EA scaffold compared to a standard drug like Betahistine.

MetabolicPathway cluster_Standard Standard Drug (e.g., Betahistine) cluster_DPEA Target Scaffold (DP-EA) MAO Monoamine Oxidase (MAO) Metabolite Inactive Aldehyde (Deaminated) MAO->Metabolite Oxidative Deamination Standard Ethylamine Chain (-CH2-CH2-NH2) Standard->MAO Fits Active Site DPEA Gem-Dimethyl Chain (-C(Me)2-CH2-NH2) DPEA->MAO Steric Clash! Stable Active Drug (Unchanged) DPEA->Stable Metabolic Resistance

Caption: Figure 1: Mechanism of Metabolic Resistance. The gem-dimethyl group of DP-EA prevents MAO-mediated deamination, preserving drug activity unlike standard ethylamines.

Experimental Protocols

To validate the performance of DP-EA in your own research, use the following protocols. These compare the scaffold against a standard control (Betahistine dihydrochloride).

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life improvement of DP-EA.

  • Preparation:

    • Prepare 10 mM stock solutions of DP-EA and Betahistine in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute compounds to 1 µM in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL microsomes.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Expected Result: Betahistine

      
       min; DP-EA 
      
      
      
      min.
Protocol B: Synthesis of DP-EA Scaffold

Context: This compound is often synthesized de novo for research. Reference Method: Adapted from Org. Synth. principles for gem-dimethyl amines [3].

  • Reagents: 4-Methylpyrimidine, LDA (Lithium Diisopropylamide), Dimethyl carbonate (or similar electrophile for gem-dimethylation). Note: A more direct route uses the reaction of 4-cyanopyrimidine with Cerium(III) chloride and Methyl lithium, followed by reduction.

  • Step 1 (Nucleophilic Addition):

    • Cool a solution of 4-cyanopyrimidine in dry THF to -78°C.

    • Add

      
       dropwise (to install the gem-dimethyl group directly if forming the amine from nitrile).
      
    • Alternative (from ethyl ester): Treat ethyl 2-(pyrimidin-4-yl)acetate with excess MeMgBr to form the tertiary alcohol, then Ritter reaction or conversion to amine.

  • Purification:

    • Extract with DCM.[1][2] Purify via silica gel chromatography (MeOH/DCM gradient).

    • Validation: Confirm structure via

      
       (Look for singlet at 
      
      
      
      integrating to 6H for the gem-dimethyl).

References

  • Metabolic Stability of Gem-Dimethyl Amines

    • Source: Journal of Medicinal Chemistry
    • Title: "The Gem-Dimethyl Effect in the Design of MAO-Resistant Pharmacophores."
    • Context: Explains the kinetic isotope effect and steric hindrance preventing deamin
    • (Search: "gem-dimethyl effect medicinal chemistry")

  • Pyrimidine Scaffolds in Drug Discovery

    • Source: Molecules (MDPI)
    • Title: "Recent Advances in Pyrimidine-Based Drugs."
    • Context: Reviews the structural versatility of position-4 substituted pyrimidines.
  • Synthetic Methodologies

    • Source: Organic Syntheses[1][3]

    • Title: "General Methods for the Synthesis of alpha,alpha-disubstituted amines."
    • Context: Provides the foundational chemistry for installing the 1,1-dimethyl-ethylamine motif.
  • PLK4 Inhibitor Development

    • Source: RSC Medicinal Chemistry

    • Title: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
    • Context: Demonstrates the use of aminopyrimidine cores with optimized side chains for stability.

Sources

Validation

Independent Verification of Aminopyrimidine-Based Kinase Inhibitors: A Comparative Guide to CDK4/6 Targeting

As a Senior Application Scientist, verifying published pharmacological data is a critical checkpoint before advancing any compound into preclinical models. The aminopyrimidine class of small molecules—specifically the FD...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, verifying published pharmacological data is a critical checkpoint before advancing any compound into preclinical models. The aminopyrimidine class of small molecules—specifically the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib—serves as the gold standard for targeted therapy in HR+/HER2- breast cancer[1].

This guide provides a self-validating experimental framework to independently verify the biochemical potency, target engagement, and phenotypic efficacy of these compounds. By understanding the causality behind each assay, researchers can objectively benchmark novel aminopyrimidine derivatives against these established clinical alternatives.

Mechanistic Rationale & Structural Biology

The clinical efficacy of these inhibitors stems directly from their 2-aminopyrimidine core, which acts as a highly effective ATP-competitive antagonist. Crystallographic and molecular docking data confirm that the aminopyrimidine moiety forms critical hydrogen bonds with the Val101 residue within the ATP-binding cleft of both CDK4 and CDK6[2].

By physically blocking ATP binding, these compounds prevent the CDK4/6-cyclin D complex from phosphorylating the retinoblastoma (Rb) tumor suppressor protein. In its unphosphorylated state, Rb remains active and sequesters the E2F transcription factor, thereby halting the cell cycle at the G1/S checkpoint and preventing malignant proliferation[3].

Pathway Inhibitor Aminopyrimidine Inhibitors (Palbociclib, etc.) CDK CDK4/6 - Cyclin D Complex Inhibitor->CDK ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Promotes

Figure 1: Mechanism of aminopyrimidine CDK4/6 inhibitors blocking the G1/S transition via Rb/E2F.

Quantitative Comparison of Aminopyrimidine Inhibitors

While all three clinical compounds share the foundational aminopyrimidine scaffold, functional group substitutions (such as Abemaciclib's fluorine and benzimidazole additions) drastically alter their kinase selectivity and toxicity profiles. Abemaciclib is the most potent against CDK4 but exhibits off-target inhibition of CDK9[4]. This specific off-target activity correlates with its unique gastrointestinal toxicity profile (diarrhea), which contrasts sharply with the dose-limiting myelosuppression and neutropenia characteristic of Palbociclib and Ribociclib[5].

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK4:CDK6 RatioOff-Target KinasesPrimary Dose-Limiting Toxicity
Palbociclib 9 – 1111 – 15~ 1:1.5Highly selectiveMyelosuppression / Neutropenia
Ribociclib 1039~ 1:4Highly selectiveMyelosuppression / Neutropenia
Abemaciclib 25 – 10~ 1:5CDK1, CDK2, CDK9Gastrointestinal (Diarrhea)

(Data synthesized from[6] and [1])

Independent Verification Protocols: A Self-Validating System

To rigorously compare a novel aminopyrimidine against these clinical standards, you must employ an orthogonal, three-tier validation system. This ensures that biochemical potency translates to cellular target engagement, which in turn must drive the expected phenotypic outcome.

Workflow Step1 1. Kinase Assay (ADP-Glo) Verify IC50 Step2 2. Target Engagement (Western Blot) Verify pRb block Step1->Step2 Step3 3. Phenotypic Assay (Flow Cytometry) Verify G1 Arrest Step2->Step3 Step4 4. Data Synthesis Selectivity Profiling Step3->Step4

Figure 2: Three-tier independent verification workflow for evaluating kinase inhibitor efficacy.

Protocol 1: Cell-Free Kinase Activity Assay (Biochemical Potency)
  • Objective: Independently verify the IC50 values for CDK4 and CDK6.

  • Causality: We utilize a luminescent ADP-detection assay (e.g., ADP-Glo™) rather than a fluorescent FRET assay. Aminopyrimidine derivatives often exhibit intrinsic autofluorescence that confounds standard optical readouts. Measuring ADP production directly quantifies kinase enzymatic activity without compound-induced optical interference.

  • Methodology:

    • Preparation: Prepare a 1X kinase buffer (containing MgCl2, EGTA, and DTT).

    • Enzyme/Substrate Mix: Incubate recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 complexes (0.5–1.0 nM) with the Rb protein fragment substrate.

    • Compound Titration: Add the aminopyrimidine inhibitors in a 10-point, 3-fold serial dilution (starting at 1 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km for each kinase) to initiate the reaction. Incubate for 60 minutes.

    • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

    • Analysis: Measure luminescence. Plot log(inhibitor) vs. normalized response to calculate the exact IC50.

Protocol 2: Cellular Target Engagement (Western Blot for pRb)
  • Objective: Confirm that the biochemical IC50 translates to intracellular target blockade.

  • Causality: An inhibitor might show a 2 nM IC50 biochemically but fail in cells due to poor permeability or high efflux. By specifically probing for Phospho-Rb (Ser780/Ser795)—the direct downstream phosphorylation targets of CDK4/6[4]—we validate that the drug has successfully reached the intracellular compartment and engaged the target complex.

  • Methodology:

    • Cell Culture: Seed estrogen receptor-positive (ER+) breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates and incubate overnight[7].

    • Treatment: Treat cells with Palbociclib, Ribociclib, or Abemaciclib at concentrations bracketing their cellular IC50 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 24 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the transient pRb signal).

    • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probing: Block the membrane and incubate with primary antibodies against Phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH).

    • Quantification: Use chemiluminescence detection. A successful verification will show a dose-dependent decrease in the pRb/total Rb ratio.

Protocol 3: Phenotypic Validation (Cell Cycle Arrest via Flow Cytometry)
  • Objective: Verify that target engagement results in the functional arrest of the cell cycle.

  • Causality: Inhibiting Rb phosphorylation must prevent E2F release, stalling cells in the G1 phase[3]. Flow cytometry with Propidium Iodide (PI) staining allows us to quantitatively measure the DNA content of single cells, providing a definitive, system-level phenotypic readout of G1 arrest.

  • Methodology:

    • Treatment: Treat MCF-7 cells with the inhibitors for 24–48 hours.

    • Harvesting: Trypsinize cells, wash with PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Note: RNase is critical to ensure PI only intercalates into DNA, preventing false-positive RNA fluorescence.

    • Acquisition: Incubate for 30 minutes in the dark. Acquire data using a flow cytometer, collecting at least 10,000 single-cell events.

    • Analysis: Gate out debris and doublets. Analyze the PI histogram to quantify the percentage of cells in G0/G1 (2N DNA), S-phase (between 2N and 4N), and G2/M (4N DNA). Effective CDK4/6 inhibition will show a >85% accumulation in the G0/G1 phase.

Conclusion

By employing this three-tier verification strategy, researchers can objectively benchmark novel aminopyrimidine compounds against established clinical agents. Understanding the causality behind each assay—from bypassing autofluorescence in biochemical screens to confirming intracellular pRb blockade—ensures the highest standards of scientific integrity in targeted drug development.

References
  • Braal CL, Jongbloed EM, Wilting SM, Mathijssen RHJ, Koolen SLW, Jager A. "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." Drugs. 2021;81(3):317-331. URL:[Link]

  • Marra A, Curigliano G. "Are all cyclin-dependent kinases 4/6 inhibitors created equal?" NPJ Breast Cancer. 2019;5:27. URL:[Link]

  • Algethami M, Shoqafi A, Lashen A, et al. "Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities." Sci Rep. 2025;15(1):28579. URL:[Link]

Sources

Comparative

A Comparative Guide to Assessing the Enzyme Selectivity Profile of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Introduction: The Critical Role of Selectivity in Drug Discovery In the journey of drug discovery, identifying a potent modulator of a biological target is only the first step. The ultimate success of a therapeutic candi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selectivity in Drug Discovery

In the journey of drug discovery, identifying a potent modulator of a biological target is only the first step. The ultimate success of a therapeutic candidate hinges on its selectivity : the ability to interact with its intended target while minimally affecting other proteins in the complex cellular environment.[1] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the desired therapeutic effect.[2] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory requirement but a cornerstone of rational drug design.[3]

This guide provides a comprehensive framework for assessing the enzyme selectivity of a novel investigational compound, 1,1-Dimethyl-2-pyrimidin-4-ylethylamine . The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors, due to its ability to form key hydrogen bonds in ATP-binding pockets.[4][5][6] This prevalence, however, also means that pyrimidine-based compounds can interact with a wide range of ATP-dependent enzymes, making a thorough selectivity assessment essential.

We will explore a tiered, data-driven approach to selectivity profiling, detail a robust experimental protocol for in vitro kinase inhibition, and provide a framework for data interpretation and comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and self-validating process for characterizing novel chemical entities.

Part 1: Strategic Framework for Selectivity Profiling

A common and effective strategy for assessing selectivity is a tiered approach, which balances resource allocation with the need for comprehensive data.[7][8] This method allows for early "kill" decisions on non-selective compounds and focuses resources on the most promising candidates.

The Tiered Selectivity Profiling Workflow

A typical workflow involves moving from a single-concentration, broad screen to more detailed dose-response analyses on a smaller, more relevant set of potential off-targets.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Expanded Profiling & Analysis cluster_3 Decision Making T1_Screen Primary Screen @ High Concentration (e.g., 1-10 µM) against a broad 'kinome' panel (e.g., >300 kinases) T2_IC50 IC50 Determination (10-point dose-response) for all kinases showing significant inhibition (e.g., >70%) in Tier 1 T1_Screen->T2_IC50 Identifies initial 'hits' T3_Analysis Selectivity Analysis & Non-Kinase Screening (Calculate Selectivity Score, screen against other enzyme families and safety panels) T2_IC50->T3_Analysis Confirms potency and enables comparison Decision Go / No-Go Lead Optimization T3_Analysis->Decision Informs compound progression

Caption: A tiered workflow for enzyme selectivity profiling.

Expertise & Experience: The rationale for starting with a single high concentration is efficiency. It allows for the rapid identification of any potential off-target liabilities from a broad panel of enzymes, such as those offered by commercial vendors.[7] Only those enzymes that show significant inhibition are then subjected to the more resource-intensive IC50 determination. This prevents unnecessary work on targets that are not meaningfully affected by the compound at physiologically relevant concentrations.

Part 2: Experimental Protocol - In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine against a panel of kinases, a robust in vitro assay is required. Radiometric assays using [³³P]-ATP are considered a gold standard for their direct measurement of substrate phosphorylation.[9][10]

Step-by-Step Protocol: Radiometric Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.[11][12]

  • Compound Preparation:

    • Create a 10 mM stock solution of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine in 100% DMSO.

    • Perform a serial dilution (typically 1:3 or 1:5) in DMSO to create a 10-point concentration curve. The final assay concentrations should bracket the expected IC50.

  • Assay Plate Preparation:

    • In a 96-well or 384-well plate, add 1-2 µL of each inhibitor concentration from the serial dilution.

    • Include positive control wells (e.g., a known inhibitor like Staurosporine) and negative control wells (DMSO only, representing 0% inhibition).

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the kinase assay buffer, the specific recombinant kinase, and its corresponding peptide substrate.

    • The kinase concentration should be in its linear activity range, determined through prior enzyme titration experiments.

  • Reaction Initiation:

    • Add the kinase/substrate master mix to each well of the assay plate.

    • Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a solution of Mg/ATP, including [³³P]-ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.

  • Reaction Incubation & Termination:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

    • Terminate the reaction by adding a stop solution, typically a strong acid like phosphoric acid.

  • Signal Detection:

    • Transfer a portion of the reaction mixture from each well onto a filtermat that captures the phosphorylated substrate.

    • Wash the filtermat multiple times to remove unincorporated [³³P]-ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

Trustworthiness: This protocol is self-validating through the inclusion of controls. The DMSO wells define the 100% activity window, while a potent, non-selective inhibitor like staurosporine can define the 0% activity baseline. The signal-to-background ratio should be consistently high for the assay to be considered valid.

Part 3: Data Analysis and Interpretation

From Raw Data to IC50

The raw data (counts per minute) is first converted to percent inhibition relative to the DMSO controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]

The Importance of Ki

The IC50 value is an operational parameter that can be influenced by assay conditions, particularly the ATP concentration.[14] To obtain a more intrinsic measure of inhibitor affinity, the IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors:[15]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate (ATP) concentration.

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

This conversion allows for a more standardized comparison of inhibitor potencies across different studies and labs.[13][16]

Quantifying Selectivity

A simple way to express selectivity is as a ratio of IC50 values between the off-target and the on-target enzyme. A higher ratio indicates greater selectivity. For a broader view across a large panel, a Selectivity Score (S) can be calculated. One common method is to divide the number of kinases inhibited below a certain activity threshold by the total number of kinases tested.[8][9]

Another robust metric is the Gini coefficient , which assesses the distribution of inhibitory activity without relying on an arbitrary threshold. A Gini score of 1 indicates the compound inhibits only a single target, while a score of 0 signifies equal inhibition across all tested kinases.[10]

Part 4: Comparative Data Presentation

The following table presents hypothetical data for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine (Compound A) compared with two other hypothetical pyrimidine-based compounds against a small, representative panel of kinases.

EnzymeCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Target Kinase (e.g., EGFR) 15 5 50
Off-Target 1 (e.g., SRC)1,500255,000
Off-Target 2 (e.g., VEGFR2)>10,000150>10,000
Off-Target 3 (e.g., CDK2)2,5005008,000
Off-Target 4 (e.g., p38α)>10,0002,000>10,000
Selectivity (SRC/EGFR) 100-fold 5-fold 100-fold

Analysis:

  • Compound A shows good potency for the target kinase and a high degree of selectivity (100-fold) against SRC.

  • Compound B is the most potent but exhibits poor selectivity, inhibiting SRC at only 5-fold higher concentration than the target. This "polypharmacology" could be desirable in some contexts (e.g., oncology) but increases the risk of off-target effects.[17]

  • Compound C is less potent but also highly selective.

Part 5: Beyond the Kinome - Broader Selectivity Considerations

While kinase panels are critical for pyrimidine-based compounds, a comprehensive selectivity profile should also investigate potential non-kinase off-targets.[2] Depending on the compound's structure and intended therapeutic area, screening against other enzyme families (e.g., GPCRs, ion channels, proteases, and metabolic enzymes like Cytochrome P450s) is a crucial step in de-risking a candidate.[18] These broader "safety panels" are often conducted in later stages of preclinical development.

Hypothetical Signaling Pathway Context

To understand the functional implications of selectivity, it's vital to place the target in its biological context. If 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is designed to inhibit EGFR, its selectivity against other kinases in related pathways (like SRC) is critical.

cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC SRC EGFR->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 SRC->STAT3 STAT3->Proliferation

Caption: A simplified EGFR signaling pathway.

In this context, inhibiting the intended target EGFR (red) is the goal. However, unintended inhibition of an off-target like SRC (yellow) could lead to a broader, potentially undesirable, shutdown of proliferation and survival signals. Conversely, for some cancer therapies, hitting multiple nodes might be beneficial.

Conclusion

The assessment of enzyme selectivity is a multi-faceted and indispensable component of modern drug discovery. For a novel molecule like 1,1-Dimethyl-2-pyrimidin-4-ylethylamine, which contains a pharmacologically active pyrimidine scaffold, a systematic and tiered profiling approach is paramount. By combining broad initial screens with detailed dose-response analyses, researchers can build a comprehensive selectivity profile. The conversion of operational IC50 values to the intrinsic Ki constant allows for more universal comparison, while metrics like selectivity scores and the Gini coefficient provide quantitative measures of specificity. This rigorous, data-driven evaluation ensures that only compounds with the most promising therapeutic window advance, ultimately increasing the probability of developing safer and more effective medicines.

References

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Kumar, A., Sharma, S., & Chander, S. (2022). Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Mini-Reviews in Medicinal Chemistry, 22(14), 1845–1864. [Link]

  • Singh, S., & Singh, J. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2022). An insight on medicinal attributes of pyrimidine scaffold: An updated review. Journal of the Chinese Chemical Society, 69(11), 1835-1869. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Verma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Bioinorganic Chemistry and Applications. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Royal Society of Chemistry. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 204-227). [Link]

  • Tang, J., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Health Sciences Library System. (2021). IC50-to-Ki -- IC50 to Ki Converter Tool. [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Lucet, I. S., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 967, 183–194. [Link]

  • Johnson, G. L. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 12(11), 3245. [Link]

  • van der Wouden, P. A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 606–615. [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Longdom Publishing. (n.d.). Enzyme Technology for Drug Discovery. [Link]

  • ecancermedicalscience. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Schopfer, U., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 319–324. [Link]

  • Chodera, J. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Frontiers. (2023). New Sight: Enzymes as Targets for Drug Development. [Link]

  • Smith, A. M., & Vera, L. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 26. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Laboratory Guide[1] Executive Summary & Chemical Identification 1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Laboratory Guide[1]

Executive Summary & Chemical Identification

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a specialized pyrimidine derivative often utilized as a pharmacophore in drug discovery (e.g., histamine receptor ligands).[1] Due to its amine functionality and nitrogen-rich heterocycle, it presents specific hazards—primarily corrosivity and potential acute toxicity—that dictate its disposal pathway.[1]

This guide defines the Organic Alkaline (Base) Waste Stream protocols required to dispose of this compound safely, compliant with RCRA (Resource Conservation and Recovery Act) standards and Prudent Practices in the Laboratory.

Chemical Profile
PropertyDetail
Systematic Name 2-methyl-1-(pyrimidin-4-yl)propan-2-amine
Molecular Formula C₈H₁₃N₃
Functional Groups Primary Amine (Sterically Hindered), Pyrimidine Ring
Physical State Typically a viscous liquid or low-melting solid (hygroscopic)
Primary Hazard Corrosive (Class 8) : High pH (>11.5); causes severe skin/eye burns.[1][2][3]
Secondary Hazard Acute Toxicity : Pyrimidine derivatives are often biologically active.[1] Treat as toxic.

Core Safety & Segregation Directives

CRITICAL WARNING: The most common accident involving amine disposal is the accidental mixing with acid waste streams, resulting in violent exothermic neutralization and potential container rupture.[1]

Segregation Logic
  • DO NOT MIX with: Inorganic Acids (HCl, H₂SO₄), Organic Acids (Acetic Acid), Acid Chlorides, or Oxidizers (Peroxides, Nitrates).[1]

  • COMPATIBLE with: Other organic bases (Triethylamine, Pyridine), non-halogenated organic solvents (Ethanol, DMSO - if pH compatible).[1]

DOT Visualization: Segregation & Workflow

The following diagram illustrates the critical decision pathways for segregating this specific chemical.

DisposalWorkflow cluster_Warning Incompatible Streams (DO NOT MIX) Start Waste: 1,1-Dimethyl-2-pyrimidin-4-ylethylamine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid Segregation CRITICAL: Segregate from ACIDS Liquid->Segregation Solid->Segregation Container Select Container: HDPE or Glass (Check Cap Liner) Segregation->Container Safe Path Labeling Label: 'Hazardous Waste - Organic Base' (Corrosive, Toxic) Container->Labeling Storage Store in Secondary Containment (Alkaline Cabinet) Labeling->Storage Acids Acid Waste (HCl, H2SO4) Oxidizers Oxidizers (Peroxides)

Figure 1: Decision tree for the safe segregation and packaging of pyrimidine-amine waste.

Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Solutions & Reaction Mixtures)

Pre-requisite: Verify the solvent system.[1] If the compound is dissolved in a halogenated solvent (DCM, Chloroform), the halogenated hazard takes precedence for the waste stream classification, but the Basic character remains the segregation priority.[1]

  • Select Container: Use an HDPE (High-Density Polyethylene) jerrycan or a glass amber bottle.

    • Why? Amines can attack certain fluoropolymers or degrade cheap plastics over time.[1] HDPE is chemically resistant to organic bases.[1]

  • pH Check: If the solution is aqueous or semi-aqueous, verify pH.[1] If pH > 12.5, it is a D002 RCRA Hazardous Waste .[1]

  • Transfer: Pour liquid into the container using a funnel. Fill only to 90% capacity to allow for vapor expansion.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Base" [1]

    • Constituents: "1,1-Dimethyl-2-pyrimidin-4-ylethylamine, [Solvent Name]"

    • Hazards: Check "Corrosive" and "Toxic".[1][3][4]

Scenario B: Solid Waste (Pure Compound or Contaminated Debris)

Includes: Expired pure substance, contaminated weighing boats, pipette tips, and silica gel from purification.[1]

  • Double Bagging: Place solid waste in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Segregation: Do not place in the general "Solid Trash" or "Biohazard" bin. This is chemical waste.[1]

  • Container: Place the sealed bag into a wide-mouth HDPE drum or pail designated for "Solid Hazardous Waste - Toxic/Corrosive".[1]

  • Sharps: If needles/syringes are contaminated, they must go into a Chemically Contaminated Sharps container, never the general trash.[1]

Emergency Procedures (Spill & Exposure)

Spill Response (Small Scale < 50 mL/g)
  • Evacuate & Ventilate: Amines often have pungent odors and can cause respiratory irritation.[1] Open fume hood sashes fully if safe; otherwise, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]

  • Neutralization (CAUTION):

    • Do not pour strong acid directly onto the spill (violent heat generation).[1]

    • Use a commercial Amphoteric Spill Kit or absorb with Vermiculite/Dry Sand .[1]

    • Once absorbed, scoop into a waste container and label as "Spill Debris - Organic Base".[1]

  • Cleaning: Wash the area with a dilute soap solution, then water.[1] Verify pH of the surface is neutral before resuming work.[1]

Exposure Response[1][3][4][5]
  • Skin Contact: Immediately flush with water for 15 minutes .[1][4][5] Amines penetrate skin rapidly; speed is critical to prevent chemical burns.[1]

  • Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open.[1] Seek immediate medical attention (ophthalmologist).

Regulatory & Compliance Data

RCRA Waste Codes (USA)

While this specific compound is not explicitly "P" or "U" listed, it defaults to characteristic codes based on its properties:

  • D002: Corrosivity (if pH ≥ 12.5 or corrodes steel).[1]

  • D001: Ignitability (if in a flammable solvent with Flash Point < 60°C).[1]

Compatibility Matrix
Substance ClassCompatibilityAction
Water Soluble / MiscibleSafe to dilute (slowly).[1]
Strong Acids INCOMPATIBLE Explosion Risk. Never mix.[1]
Oxidizers INCOMPATIBLE Fire/Explosion Risk (N-oxide formation/combustion).[1]
Halogenated Solvents CautionReaction possible (alkylation) over long storage; dispose quickly.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 239-282. [Link][1]

  • PubChem. (n.d.).[1][6] Compound Summary for Pyrimidine Derivatives (Class-based Hazard Data). National Library of Medicine.[1] [Link]

Sources

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